Bason
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2028-52-6 |
|---|---|
Molecular Formula |
C6H9BrO |
Molecular Weight |
177.04 g/mol |
IUPAC Name |
1-bromo-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C6H9BrO/c1-3-6(2,8)4-5-7/h8H,3H2,1-2H3 |
InChI Key |
KGKSTPKEAQNJJD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C#CBr)O |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Revolution: A Technical Guide to the Discovery and History of the CRISPR-Cas9 System
For Immediate Release
This technical guide provides an in-depth exploration of the seminal discoveries that unveiled the CRISPR-Cas9 system, tracing its evolution from an enigmatic bacterial repeat sequence to a transformative genome editing tool. Designed for researchers, scientists, and drug development professionals, this document details the core scientific investigations, presents key quantitative data, and outlines the experimental protocols that underpinned this revolutionary technology.
Executive Summary
The journey of CRISPR-Cas9 from a curious observation in prokaryotic genomes to a Nobel Prize-winning technology is a testament to decades of foundational research. Initially identified as unusual repeating DNA sequences in the late 1980s, their biological function as an adaptive immune system in bacteria and archaea was uncovered in the mid-2000s. A pivotal moment arrived with the biochemical characterization of the Type II CRISPR-Cas9 system, which demonstrated that the Cas9 nuclease could be programmed with a single-guide RNA (sgRNA) to induce precise double-strand breaks in target DNA. This programmability was then rapidly adapted for genome editing in eukaryotic cells, including human cells, heralding a new era in genetic engineering with profound implications for basic research, biotechnology, and medicine.
Early Observations: The Discovery of Clustered Repeats
The story of CRISPR begins with the independent observations of unusual repetitive DNA sequences in bacteria.
-
1987: Yoshizumi Ishino and his team at Osaka University, while studying the iap gene in Escherichia coli, were the first to describe a series of short, regularly spaced, palindromic repeats.[1][2] They noted the presence of these clustered repeats but their biological significance remained a mystery.[1][2]
-
1993-2000s: Francisco Mojica, a scientist at the University of Alicante, independently observed similar repeat clusters in haloarchaea.[3] Intrigued by their conservation across different prokaryotic species, he hypothesized they served a crucial biological function.[3] Through extensive bioinformatic analysis, Mojica and his team discovered that the "spacer" sequences between the repeats matched the DNA of invading viruses (bacteriophages) and plasmids.[3] This led to the groundbreaking hypothesis that these sequences were part of a sophisticated adaptive immune system. It was Mojica who coined the acronym CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) in 2002.[1]
Unveiling the Function: CRISPR as a Bacterial Adaptive Immune System
Experimental evidence soon validated Mojica's hypothesis, demonstrating that CRISPR-Cas systems provide acquired immunity against foreign genetic elements.
-
2007: The research groups of Rodolphe Barrangou and Philippe Horvath at Danisco, in collaboration with Sylvain Moineau's lab, provided the first experimental proof of CRISPR's role in adaptive immunity.[4][5] They showed that Streptococcus thermophilus strains resistant to bacteriophage infection had integrated new spacer sequences derived from the phage genome into their CRISPR loci.[4][5] By adding or removing specific spacers, they could predictably alter the bacteria's resistance to different phages.[4][5]
-
2010: The Moineau lab further demonstrated that the CRISPR-Cas system of S. thermophilus targets and cleaves the DNA of bacteriophages and plasmids.[6] This provided direct evidence that the immune response involved the specific destruction of foreign DNA.
Deciphering the Molecular Machinery: The Type II CRISPR-Cas9 System
The focus then shifted to understanding the molecular mechanisms underlying CRISPR-mediated immunity, with a particular interest in the simpler Type II systems.
-
2011: The laboratory of Emmanuelle Charpentier made a crucial discovery in Streptococcus pyogenes. They identified a novel RNA, which they named trans-activating CRISPR RNA (tracrRNA), that is essential for the maturation of the CRISPR RNA (crRNA). They showed that tracrRNA forms a duplex with the crRNA, a key step in the activation of the CRISPR-Cas9 system.
-
2012: In a landmark collaboration, the labs of Emmanuelle Charpentier and Jennifer Doudna biochemically characterized the Type II CRISPR-Cas9 system from S. pyogenes.[2][3][7] They demonstrated that the Cas9 protein is a dual-RNA-guided DNA endonuclease that uses the tracrRNA:crRNA duplex to find and cleave target DNA.[2][3][7] Most importantly, they showed that the system could be simplified by fusing the tracrRNA and crRNA into a single-guide RNA (sgRNA), which could then be programmed to direct Cas9 to cleave any desired DNA sequence in vitro.[2][3][7] This discovery was a watershed moment, transforming the CRISPR-Cas9 system from a bacterial defense mechanism into a powerful and versatile genome editing tool.
Harnessing CRISPR-Cas9 for Eukaryotic Genome Editing
The programmability of the CRISPR-Cas9 system was quickly recognized as a potential tool for genome editing in eukaryotic cells.
-
January 2013: In a rapid succession of publications, several research groups reported the successful adaptation of the CRISPR-Cas9 system for genome editing in mammalian cells.
-
The laboratory of Feng Zhang at the Broad Institute of MIT and Harvard demonstrated that the CRISPR-Cas9 system from both S. pyogenes and S. thermophilus could be used to induce site-specific cleavage at endogenous genomic loci in both mouse and human cells.[3][8][9][10][11] They also showed that the system could be used for multiplexed genome editing.[3][9][10][11]
-
Independently, the lab of George Church at Harvard Medical School also reported the successful use of the CRISPR-Cas9 system for RNA-guided genome engineering in human cells.[12][13]
-
These publications marked the beginning of the widespread adoption of CRISPR-Cas9 as the preferred tool for genome editing, owing to its simplicity, efficiency, and versatility.
Quantitative Data Summary
The early publications on CRISPR-Cas9 provided key quantitative data on the system's efficiency and specificity.
| Study (Year) | System | Cell Type | Target Locus | Editing Efficiency (%) | Method of Quantification |
| Mali et al. (2013) | S. pyogenes Cas9 | 293T | AAVS1 | 10 - 25 | Not specified in abstract |
| Mali et al. (2013) | S. pyogenes Cas9 | K562 | AAVS1 | 8 - 13 | Not specified in abstract |
| Mali et al. (2013) | S. pyogenes Cas9 | iPSCs | AAVS1 | 2 - 4 | Not specified in abstract |
| Cong et al. (2013) | S. pyogenes Cas9 | 293FT | EMX1 | ~5 | SURVEYOR assay |
| Cong et al. (2013) | S. thermophilus Cas9 | 293FT | EMX1 | ~1.2 | SURVEYOR assay |
Table 1: Summary of early quantitative data on CRISPR-Cas9 editing efficiency in human cells.[3][9][10][11][12][14]
Key Experimental Protocols
The following are simplified protocols for key experiments that were instrumental in the discovery and development of the CRISPR-Cas9 system.
Phage Challenge Assay (Adapted from Barrangou et al., 2007)
This assay was used to demonstrate that CRISPR provides acquired resistance against bacteriophages.
-
Bacterial Culture Preparation: Grow Streptococcus thermophilus cultures in a suitable broth medium.
-
Phage Infection: Challenge the bacterial cultures with a specific bacteriophage at a defined multiplicity of infection (MOI).
-
Selection of Resistant Mutants: Plate the infected cultures on solid media to select for bacteriophage-insensitive mutants (BIMs).
-
CRISPR Locus Sequencing: Isolate genomic DNA from the BIMs and amplify the CRISPR locus using PCR.
-
Sequence Analysis: Sequence the PCR products to identify the integration of new spacer sequences derived from the challenging phage.
In Vitro DNA Cleavage Assay (Adapted from Jinek et al., 2012)
This assay was used to demonstrate the programmable DNA cleavage activity of Cas9.
-
Component Preparation:
-
Cas9 Protein: Express and purify recombinant Cas9 protein.
-
sgRNA: Synthesize the sgRNA by in vitro transcription from a DNA template containing a T7 promoter.
-
Target DNA: Prepare a plasmid or linear DNA fragment containing the target sequence.
-
-
Cleavage Reaction:
-
Assemble the reaction mixture containing purified Cas9 protein, the sgRNA, and the target DNA in a suitable reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis to visualize the cleaved DNA fragments.
-
Genome Editing in Human Cells and Analysis (Adapted from Cong et al., 2013)
This protocol outlines the general steps for CRISPR-Cas9-mediated genome editing in human cells.
-
Vector Construction:
-
Clone the human-codon-optimized Cas9 gene into a mammalian expression vector.
-
Synthesize and clone the sgRNA sequence into a separate expression vector, typically under the control of a U6 promoter.
-
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK) 293T cells in appropriate media.
-
Co-transfect the Cas9 and sgRNA expression plasmids into the HEK293T cells using a suitable transfection reagent.
-
-
Genomic DNA Extraction: After 48-72 hours, harvest the cells and extract genomic DNA.
-
SURVEYOR Nuclease Assay for Indel Detection:
-
Amplify the target genomic region by PCR from the extracted genomic DNA.
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.
-
Treat the re-annealed DNA with SURVEYOR nuclease, which cleaves at mismatched bases.
-
Analyze the cleavage products by agarose gel electrophoresis to detect the presence of insertions or deletions (indels).
-
Conclusion
The discovery and development of the CRISPR-Cas9 system represents a paradigm shift in the field of molecular biology. From its humble beginnings as an enigmatic repeat sequence in bacterial genomes, it has been transformed into a powerful and widely accessible tool for genome editing. The foundational work of numerous scientists, from the initial observations of Ishino and Mojica to the functional characterization by Barrangou and Horvath, and the elegant biochemical and reprogramming work of Charpentier and Doudna, all paved the way for its application in eukaryotic cells by Zhang and Church. This in-depth technical guide has provided a comprehensive overview of this journey, highlighting the key experiments, quantitative data, and methodologies that were instrumental in this scientific revolution. The continued refinement and application of CRISPR-Cas9 and related technologies promise to further accelerate biological research and lead to novel therapeutic strategies for a wide range of diseases.
References
- 1. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Multiplex genome engineering using CRISPR/Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 6. Expression and purification of cell-penetrating Cas9 and Cas12a enzymes for peptide-assisted genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. innovativegenomics.org [innovativegenomics.org]
- 10. [PDF] Multiplex Genome Engineering Using CRISPR/Cas Systems | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mali.ucsd.edu [mali.ucsd.edu]
- 13. Cas9 as a versatile tool for engineering biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA-guided human genome engineering via Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Ethical Landscape of CRISPR-Cas9 in Human Embryos: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 has ushered in a new era of genetic modification, offering unprecedented precision in editing the human genome. Its application in human embryos, however, presents a complex web of technical challenges and profound ethical considerations. This technical guide provides an in-depth analysis of the core scientific principles, experimental methodologies, and the ethical framework surrounding the use of CRISPR-Cas9 in human germline editing.
Quantitative Analysis of CRISPR-Cas9 Efficacy and Risks in Human Embryos
The clinical application of CRISPR-Cas9 in human embryos is contingent on a thorough understanding of its efficiency and associated risks, primarily off-target mutations and mosaicism. The following tables summarize quantitative data from key studies that have explored these parameters in human embryos.
| Parameter | Study | Target Gene | Method | No. of Embryos Analyzed | On-Target Cleavage Efficiency | Homology-Directed Repair (HDR) Efficiency | Mosaicism | Off-Target Mutations Detected |
| Editing Efficiency and Mosaicism | Liang et al., 2015[1][2][3] | HBB | Cas9 mRNA and sgRNA injection into tripronuclear zygotes | 54 | 52% (28/54) | 14% (4/28) | Yes, all edited embryos were mosaic | Yes, at predicted off-target sites |
| Unintended On-Target Mutations | Alanis-Lobato et al., 2021[4] | POU5F1 | Cas9 RNP injection into zygotes | 25 | Not reported | Not applicable | Not the primary focus | 16% of samples showed large unintended mutations (chromosomal and segmental copy number abnormalities) near the target site. 32% of CRISPR-edited samples showed on-target Loss of Heterozygosity (LOH) events. |
| Large-Scale DNA Alterations | Unnamed studies cited in news reports, 2020[5] | Various | CRISPR-Cas9 injection into embryos | 18 (Niakan group) | Not reported | Not applicable | Not reported | ~22% of embryos had unwanted changes affecting large sections of DNA surrounding the target gene. In another study, ~50% of embryos lost large parts of or the entire chromosome with the target gene. |
Experimental Protocols
CRISPR-Cas9 Microinjection into Human Zygotes
This protocol outlines a general methodology for the introduction of CRISPR-Cas9 components into human zygotes, based on established techniques in animal models and human pluripotent stem cells.[6][7]
Materials:
-
Cas9: High-fidelity Cas9 protein or in vitro transcribed Cas9 mRNA.
-
guide RNA (gRNA): Synthetic or in vitro transcribed single-guide RNA targeting the gene of interest.
-
Donor Template (for HDR): Single-stranded oligodeoxynucleotide (ssODN) or plasmid DNA with homology arms flanking the desired insertion or modification.
-
Microinjection System: Inverted microscope with micromanipulators, holding pipette, and injection needle.
-
Culture Media: Appropriate for human embryo culture.
-
Human Zygotes: Ethically sourced and with proper informed consent.
Procedure:
-
Preparation of Injection Mix:
-
If using Cas9 protein, pre-incubate the Cas9 protein with the gRNA to form a ribonucleoprotein (RNP) complex.
-
If using Cas9 mRNA, mix the Cas9 mRNA and gRNA.
-
If performing HDR, add the donor template to the mix.
-
Dilute the final mixture in an appropriate injection buffer to the desired concentration.
-
-
Zygote Preparation:
-
Place the zygotes in a microdroplet of culture medium on a petri dish.
-
Secure a single zygote with the holding pipette.
-
-
Microinjection:
-
Carefully insert the injection needle into the cytoplasm of the zygote.
-
Inject a small volume of the CRISPR-Cas9 mixture.
-
Withdraw the needle gently.
-
-
Post-Injection Culture and Analysis:
-
Culture the injected embryos in standard human embryo culture conditions.
-
At the desired developmental stage (e.g., blastocyst), lyse the embryo or individual blastomeres for genetic analysis.
-
Off-Target Mutation Analysis using Whole-Genome Sequencing (WGS)
This protocol describes a workflow for the unbiased detection of off-target mutations in CRISPR-edited human embryos.[8][9][10]
Procedure:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the edited embryo or a colony of embryonic stem cells derived from it.
-
Library Preparation:
-
Fragment the genomic DNA.
-
Ligate sequencing adapters to the DNA fragments.
-
-
Next-Generation Sequencing (NGS):
-
Perform deep sequencing of the prepared library on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Align the sequencing reads to the human reference genome.
-
Use specialized software to identify single nucleotide variants (SNVs), insertions, and deletions (indels) that are unique to the edited genome compared to control (unedited) genomes.
-
Computational tools can be used to predict potential off-target sites based on the gRNA sequence, and these sites can be specifically analyzed in the WGS data.[8]
-
Visualizing Key Pathways and Workflows
DNA Repair Pathways Following Cas9-Induced Double-Strand Breaks
Caption: DNA repair pathways activated by a Cas9-induced double-strand break.
Experimental Workflow for Off-Target Mutation Analysis
Caption: Workflow for identifying off-target mutations in CRISPR-edited embryos.
Logical Framework for Ethical Considerations
Caption: A logical framework illustrating the core ethical principles and considerations.
Discussion of Ethical Considerations
The use of CRISPR-Cas9 in human embryos raises a number of significant ethical issues that must be carefully considered by the scientific community and society as a whole.
Safety and Efficacy: The primary ethical concern revolves around the safety of the technology. As the data indicates, off-target mutations, large-scale DNA rearrangements, and mosaicism are significant risks.[1][2][3][4][5] These unintended genetic alterations could have unforeseen and potentially harmful consequences for the resulting individual and subsequent generations. The principle of non-maleficence —the duty to do no harm—is central to this debate.[11]
Informed Consent: Obtaining informed consent is a cornerstone of ethical medical research. However, an embryo cannot provide consent for a procedure that will alter its entire genetic makeup.[11] Furthermore, these genetic changes are heritable, affecting future generations who also have no say in the matter. This raises complex questions about the autonomy of the individual and the rights of future generations.[11]
Justice and Equity: The development and application of this technology are expensive, raising concerns about equitable access. There is a risk that germline editing could become a tool for the wealthy, exacerbating existing social inequalities and creating a genetic divide. The principle of justice demands that the benefits of such powerful technologies be distributed fairly.[11]
The Distinction Between Therapy and Enhancement: A significant ethical debate surrounds the distinction between using CRISPR-Cas9 for therapeutic purposes—to correct severe genetic diseases—and for enhancement purposes—to alter traits such as intelligence or physical appearance. While there is broader support for therapeutic applications, the prospect of "designer babies" raises fears of a new era of eugenics and devalues natural human variation.
Societal Deliberation and Regulation: There is a broad consensus that any clinical application of CRISPR-Cas9 in human embryos should be preceded by extensive public discourse and the establishment of robust regulatory frameworks.[12][13][14] This includes transparent and inclusive conversations involving scientists, ethicists, policymakers, patients, and the public to establish clear guidelines and boundaries for the use of this transformative technology.
Conclusion
The power of CRISPR-Cas9 to edit the human germline holds immense promise for the prevention of genetic diseases. However, the technical challenges and profound ethical considerations necessitate a cautious and deliberate approach. This guide has provided a technical overview of the current state of the science, highlighting the critical need for continued research to improve the safety and efficacy of this technology. Ultimately, the path forward must be guided by a commitment to scientific rigor, ethical principles, and a broad societal consensus on the responsible use of this powerful tool.
References
- 1. [PDF] CRISPR/Cas9-mediated gene editing in human tripronuclear zygotes | Semantic Scholar [semanticscholar.org]
- 2. CRISPR/Cas9-mediated gene editing in human tripronuclear zygotes [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. News: CRISPR-Cas9 Causes Unintended On-Target Mutations in Early Human Embryos - CRISPR Medicine [crisprmedicinenews.com]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. Comprehensive Protocols for CRISPR/Cas9-based Gene Editing in Human Pluripotent Stem Cells. | Broad Institute [broadinstitute.org]
- 7. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 9. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sg.idtdna.com [sg.idtdna.com]
- 11. Scott Schweikart, "Human Genome Editing: An Ethical Analysis and Arguments for Regulatory Guidance..." | PDF [slideshare.net]
- 12. nationalacademies.org [nationalacademies.org]
- 13. Panel Lays Out Guidelines for CRISPR-Edited Human Embryos | The Scientist [the-scientist.com]
- 14. CRISPR Gene Editing in Human Embryos Performed for the First Time Ever in the U.S. | Biomedical Odyssey [biomedicalodyssey.blogs.hopkinsmedicine.org]
The Shield of Microbes: An In-depth Technical Guide to the Natural Function of CRISPR-Cas Systems in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated (Cas) proteins form a sophisticated and adaptable immune system in bacteria and archaea.[1][2][3][4][5] This RNA-guided defense mechanism provides protection against invading mobile genetic elements (MGEs) such as bacteriophages and plasmids.[1][3][5] The system's ability to create a heritable "memory" of past infections is a cornerstone of its function, allowing for a rapid and specific response upon subsequent encounters with the same invader.[2][3] This technical guide delves into the core molecular mechanisms of CRISPR-Cas systems in their natural bacterial context, providing detailed insights into the processes of adaptation, expression, and interference.
Core Mechanism: The Three Stages of CRISPR-Cas Immunity
The defensive function of CRISPR-Cas systems can be dissected into three distinct, yet interconnected, stages:
-
Adaptation (Spacer Acquisition): In this initial phase, the bacterium acquires a short segment of foreign DNA, known as a protospacer, from an invading MGE and integrates it as a new "spacer" into the CRISPR array in its own genome.[2][6] This process effectively vaccinates the cell against the specific invader.[7][8]
-
Expression (crRNA Biogenesis): The CRISPR array, now containing the newly acquired spacer, is transcribed into a long precursor CRISPR RNA (pre-crRNA). This pre-crRNA is then processed into smaller, mature CRISPR RNAs (crRNAs), each containing a single spacer sequence.[2][9][10]
-
Interference (Target Inactivation): The mature crRNAs associate with Cas proteins to form ribonucleoprotein (RNP) effector complexes.[10] These complexes act as sentinels, using the crRNA as a guide to recognize and bind to complementary sequences in the DNA of invading MGEs.[2][3] Upon successful recognition, the Cas proteins cleave the target nucleic acid, neutralizing the threat.[2][3]
I. The Adaptation Stage: Acquiring Immunological Memory
The adaptation stage is the foundation of CRISPR-Cas immunity, responsible for creating the genetic memory of past infections. This process is primarily mediated by the highly conserved Cas1 and Cas2 proteins, which form a stable complex essential for spacer acquisition.[11]
The selection of a protospacer from the invading DNA is not random. It often occurs near a short, specific sequence known as the Protospacer Adjacent Motif (PAM).[1][3] The PAM is crucial for distinguishing the foreign DNA from the host's own CRISPR array, thereby preventing autoimmunity.[2] The Cas1-Cas2 complex recognizes and excises a segment of the foreign DNA, which is then integrated as a new spacer at the leader end of the CRISPR array.[6][11]
Signaling Pathway for Spacer Acquisition
Caption: The CRISPR adaptation pathway, from recognition of foreign DNA to the integration of a new spacer.
Experimental Protocol: Spacer Acquisition Assay
A common method to study spacer acquisition involves challenging a bacterial culture with a plasmid or phage and then using PCR to detect the expansion of the CRISPR array.
Methodology:
-
Bacterial Strain and Culture Conditions:
-
Use a bacterial strain with an active CRISPR-Cas system (e.g., Escherichia coli K12).
-
Grow the bacteria in a suitable medium (e.g., LB broth) to mid-log phase.
-
-
Introduction of Foreign DNA:
-
Introduce a plasmid containing a known protospacer and PAM sequence via transformation or a specific bacteriophage via infection.
-
Continue to culture the bacteria under conditions that select for the presence of the foreign DNA (e.g., antibiotic selection for a plasmid).
-
-
Genomic DNA Extraction:
-
After a set number of generations, extract genomic DNA from the bacterial culture.
-
-
PCR Amplification of the CRISPR Array:
-
Design PCR primers that flank the leader-proximal end of the CRISPR array.
-
Perform PCR on the extracted genomic DNA. The acquisition of a new spacer will result in a PCR product that is larger than the product from the original, unexpanded array.
-
-
Analysis:
II. The Expression Stage: Generating the Guide RNA
Once a new spacer is integrated, the CRISPR array serves as a template for the production of guide RNAs. The entire array, including repeats and spacers, is transcribed into a single long pre-crRNA molecule.[2][14] This precursor molecule then undergoes processing to generate mature crRNAs. The mechanism of processing varies between different CRISPR-Cas system types.
-
Type I and Type III Systems: A dedicated Cas protein, often from the Cas6 family, acts as an endoribonuclease to cleave the pre-crRNA within the repeat sequences.[9][14][15]
-
Type II Systems: The processing of pre-crRNA is mediated by the host's own RNase III enzyme. This process requires the presence of a trans-activating CRISPR RNA (tracrRNA), which is encoded separately from the CRISPR array.[9][14] The tracrRNA has a region of complementarity to the CRISPR repeats, allowing it to hybridize with the pre-crRNA and form a double-stranded RNA structure that is recognized and cleaved by RNase III.[2][6]
Experimental Workflow for crRNA Biogenesis Analysis
Caption: Experimental workflow for the analysis of crRNA biogenesis and processing in bacteria.
III. The Interference Stage: Neutralizing the Threat
The final stage of CRISPR-Cas immunity is the interference stage, where the mature crRNA-Cas protein effector complexes locate and neutralize invading MGEs. The composition of the effector complex and the mechanism of target cleavage are defining features of the different CRISPR-Cas types.
Type I CRISPR-Cas Systems
In Type I systems, the mature crRNA assembles with a group of Cas proteins to form a large, multi-subunit complex called Cascade (CRISPR-associated complex for antiviral defense).[16] The Cascade complex uses the crRNA to scan for and bind to complementary DNA sequences. Upon target binding, Cascade recruits another Cas protein, the nuclease-helicase Cas3, which unwinds and degrades the target DNA.[16]
Type II CRISPR-Cas Systems
Type II systems are characterized by the single, multi-domain effector protein Cas9.[1][2] The mature crRNA, along with the tracrRNA, forms a complex with Cas9.[2][6] This Cas9-crRNA-tracrRNA ribonucleoprotein complex is guided by the crRNA to the target DNA. Cas9 contains two nuclease domains, HNH and RuvC, which cleave the target and non-target DNA strands, respectively, creating a double-strand break.[1][3][17]
Type III CRISPR-Cas Systems
Type III systems exhibit a more complex interference mechanism. The effector complex, known as the Csm (in Type III-A) or Cmr (in Type III-B) complex, targets the RNA transcript of the invading MGE.[4][18] Upon binding to a complementary RNA target, the complex becomes activated. This activation triggers two distinct activities: the cleavage of the target RNA at regular intervals and the synthesis of cyclic oligoadenylate (cOA) second messengers by the Cas10 subunit.[4][5][18] These cOA molecules then allosterically activate ancillary effector proteins, such as the non-specific ribonuclease Csm6, which further contributes to the immune response by degrading various RNA molecules within the cell.[4][15]
Signaling Pathway of Type III CRISPR-Cas Interference
Caption: The signaling pathway of Type III CRISPR-Cas interference, involving target RNA cleavage and cyclic oligoadenylate signaling.
Experimental Protocol: In Vitro DNA Cleavage Assay (for Type II Systems)
This protocol describes a basic in vitro assay to assess the DNA cleavage activity of a purified Cas9-gRNA complex.
Methodology:
-
Reagents and Components:
-
Purified Cas9 protein.
-
In vitro transcribed or chemically synthesized single-guide RNA (sgRNA) containing a spacer sequence complementary to the target DNA.
-
A linear or plasmid DNA substrate containing the target sequence and the corresponding PAM.
-
Reaction buffer (typically contains Tris-HCl, NaCl, MgCl₂, and DTT).
-
-
Assembly of the Cas9-gRNA Complex:
-
Incubate the purified Cas9 protein with the sgRNA at a specific molar ratio (e.g., 1:1.2) in the reaction buffer for 10-15 minutes at room temperature to allow the formation of the ribonucleoprotein complex.
-
-
Cleavage Reaction:
-
Add the target DNA substrate to the pre-assembled Cas9-gRNA complex.
-
Incubate the reaction at the optimal temperature for the specific Cas9 enzyme (e.g., 37°C for Streptococcus pyogenes Cas9) for a defined period (e.g., 1 hour).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding a stop solution (e.g., EDTA and Proteinase K).
-
Analyze the cleavage products by agarose gel electrophoresis. Successful cleavage will result in the appearance of DNA fragments of the expected sizes.
-
Quantitative Analysis of CRISPR-Cas Function
The efficiency of the different stages of CRISPR-Cas immunity can be quantified to better understand the system's dynamics.
| Parameter | Organism/System | Method | Measured Value | Reference |
| Spacer Acquisition Rate | E. coli (Type I-E) | PCR and deep sequencing | Varies with Cas1/Cas2 expression levels | [14] |
| Cas9 Cleavage Rate (k_cleave) | S. pyogenes Cas9 | In vitro single-molecule FRET | ~0.3 s⁻¹ | [10] |
| PAM Recognition Fidelity | N. meningitidis Cas9 | In vitro cleavage assays | NGG > NGA > NGC >> NGT | [17] |
| crRNA Processing Efficiency | S. epidermidis (Type III-A) | Northern blot and RNA-seq | Varies with growth phase | [19] |
| Natural Off-Target Cleavage | Various bacterial systems | Genome sequencing of resistant isolates | Generally low in the native context | [20][21] |
Beyond Immunity: Other Natural Functions of CRISPR-Cas Systems
While the primary role of CRISPR-Cas systems is adaptive immunity, emerging research has revealed their involvement in other cellular processes, including:
-
Virulence Regulation: In some pathogenic bacteria, CRISPR-Cas systems can modulate the expression of virulence factors, influencing the bacterium's ability to cause disease.
-
Gene Expression Regulation: CRISPR-Cas systems can be repurposed to target endogenous genes, leading to changes in gene expression and affecting various physiological processes.
-
Biofilm Formation: There is evidence suggesting that CRISPR-Cas systems can influence the formation of biofilms, which are structured communities of bacteria.
Conclusion
The natural function of CRISPR-Cas systems in bacteria represents a remarkable example of adaptive immunity at the microbial level. The intricate interplay of Cas proteins and CRISPR RNAs enables bacteria to fend off a relentless barrage of mobile genetic elements. A thorough understanding of these fundamental mechanisms not only provides insights into the evolutionary arms race between bacteria and their invaders but also forms the bedrock for the development of powerful CRISPR-based technologies that are revolutionizing biotechnology and medicine. The continued exploration of the diverse CRISPR-Cas systems in their native biological contexts promises to uncover further complexities and novel functionalities of this extraordinary molecular machinery.
References
- 1. Type II-C CRISPR-Cas9 Biology, Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single-molecule perspectives of CRISPR/Cas systems: target search, recognition, and cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type III CRISPR-Cas Systems: Deciphering the Most Complex Prokaryotic Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type III CRISPR-Cas complexes act as protein-assisted ribozymes during target RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. S-EPMC4075942 - Cas1-Cas2 complex formation mediates spacer acquisition during CRISPR-Cas adaptive immunity. - OmicsDI [omicsdi.org]
- 12. Detection of spacer acquisition [bio-protocol.org]
- 13. Spacer acquisition by Type III CRISPR–Cas system during bacteriophage infection of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Data Sheet 4_Assessing spacer acquisition rates in E. coli type I-E CRISPR arrays.pdf [frontiersin.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. google.com [google.com]
- 17. Structural insights into Type II-D Cas9 and its robust cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Cyclic Oligoadenylate Signaling Pathway of Type III CRISPR-Cas Systems [frontiersin.org]
- 19. Primary processing of CRISPR RNA by the endonuclease Cas6 in Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Naturally occurring off-switches for CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Methodological & Application
Application Notes and Protocols: Designing Guide RNA for CRISPR-Cas9 Experiments
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful tool for researchers, scientists, and drug development professionals. A critical component of this system is the guide RNA (gRNA), which directs the Cas9 nuclease to a specific target sequence in the genome. The design of an effective and specific gRNA is paramount to the success of any CRISPR-Cas9 experiment. These application notes provide a detailed guide to the principles and practical steps of gRNA design, including target selection, off-target analysis, and experimental validation.
Section 1: Principles of gRNA Design
The gRNA is a short synthetic RNA composed of two main parts: a scaffold sequence that binds to the Cas9 protein and a user-defined spacer sequence of approximately 20 nucleotides that determines the genomic target site. The target site in the genome must be adjacent to a Protospacer Adjacent Motif (PAM) sequence, which for the commonly used Streptococcus pyogenes Cas9 (SpCas9) is NGG.
Key Design Considerations:
-
On-Target Efficacy: The gRNA sequence should be chosen to maximize its cutting efficiency at the intended genomic locus.
-
Specificity: The gRNA should have minimal homology to other sequences in the genome to avoid off-target cleavage events.
-
Genomic Context: The chromatin accessibility and epigenetic modifications of the target site can influence Cas9 binding and cleavage.
Section 2: In Silico gRNA Design Workflow
A typical computational workflow for gRNA design involves several steps, from identifying a target region to selecting the optimal gRNA sequences.
Caption: A flowchart illustrating the computational workflow for designing gRNA.
Section 3: Recommended gRNA Design Tools
A variety of web-based and standalone software tools are available to streamline the gRNA design process. These tools automate the identification of potential gRNA sequences and provide scoring for on-target efficiency and off-target potential.
| Tool Name | Key Features | Developer/Institution |
| Benchling | Integrated platform for sequence analysis, gRNA design, and experiment planning. | Benchling |
| CHOPCHOP | User-friendly web tool for designing gRNAs for various CRISPR systems (Cas9, Cas12a). | Harvard University |
| CRISPOR | Comprehensive tool that aggregates scores from multiple algorithms and provides off-target analysis. | Max Planck Institute |
| Synthego Design Tool | Free online tool for designing high-quality synthetic single guide RNA (sgRNA). | Synthego |
Section 4: Experimental Protocols
Protocol 4.1: Preparation of gRNA Expression Vectors
This protocol describes the cloning of a designed gRNA sequence into a standard gRNA expression vector, such as pX459.
Materials:
-
pX459 vector
-
Designed gRNA oligonucleotides (top and bottom strands)
-
T4 Polynucleotide Kinase (PNK)
-
T4 DNA Ligase
-
BbsI restriction enzyme
-
Stellar™ Competent Cells
-
LB agar plates with ampicillin
Method:
-
Oligo Design: Order complementary oligonucleotides encoding the 20-nt target sequence. Add appropriate overhangs for cloning into the BbsI-digested vector.
-
Top oligo: 5'- CACC G [20-nt target sequence] -3'
-
Bottom oligo: 5'- AAAC [reverse complement of 20-nt target sequence] C -3'
-
-
Oligo Annealing:
-
Resuspend oligos in annealing buffer (10 mM Tris, pH 8.0; 50 mM NaCl; 1 mM EDTA).
-
Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.
-
Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Digest 1 µg of the pX459 vector with BbsI for 30 minutes at 37°C.
-
Set up the ligation reaction: 50 ng of digested vector, 1 µL of annealed oligos (diluted 1:200), 1 µL of T4 DNA Ligase, and 1 µL of 10x T4 Ligation Buffer in a total volume of 10 µL.
-
Incubate at room temperature for 1 hour.
-
-
Transformation:
-
Transform 5 µL of the ligation product into 50 µL of competent cells according to the manufacturer's protocol.
-
Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and perform colony PCR or miniprep followed by Sanger sequencing to verify the correct insertion of the gRNA sequence.
-
Protocol 4.2: In Vitro Transcription of gRNA
For applications requiring direct delivery of gRNA and Cas9 protein (e.g., RNP complexes), in vitro transcription is used.
Materials:
-
Linearized DNA template containing a T7 promoter followed by the gRNA sequence.
-
T7 RNA Polymerase kit (e.g., MEGAscript™ T7 Transcription Kit).
-
Nuclease-free water.
-
DNase I.
-
RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit).
Method:
-
Template Preparation: Generate a linear DNA template by PCR or by linearizing a plasmid containing the gRNA sequence under a T7 promoter.
-
In Vitro Transcription Reaction:
-
Assemble the transcription reaction at room temperature according to the kit manufacturer's instructions. A typical 20 µL reaction includes:
-
2 µL 10x Reaction Buffer
-
2 µL ATP Solution
-
2 µL CTP Solution
-
2 µL GTP Solution
-
2 µL UTP Solution
-
1 µg DNA template
-
2 µL T7 Enzyme Mix
-
Nuclease-free water to 20 µL
-
-
Incubate at 37°C for 2-4 hours.
-
-
DNase Treatment: Add DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the transcribed gRNA using an RNA purification kit following the manufacturer's protocol.
-
Quality Control: Assess the quantity and quality of the gRNA by spectrophotometry (A260/A280) and denaturing PAGE gel electrophoresis.
Section 5: Off-Target Analysis
Off-target cleavage is a significant concern in CRISPR experiments. Computational prediction and experimental validation are crucial to ensure the specificity of the chosen gRNA.
Caption: A diagram showing the workflow for off-target analysis.
Table of Off-Target Detection Methods:
| Method | Approach | Advantages | Limitations |
| GUIDE-seq | Integration of a double-stranded oligodeoxynucleotide (dsODN) at cleavage sites in living cells. | Unbiased, genome-wide, sensitive. | Requires transfection of dsODN, potential for integration bias. |
| SITE-seq | In vitro Cas9 digestion of genomic DNA followed by sequencing. | Highly sensitive, cell-type independent. | In vitro conditions may not fully reflect in vivo activity. |
| Digenome-seq | In vitro Cas9 digestion of genomic DNA followed by whole-genome sequencing. | Unbiased, genome-wide. | Lower sensitivity compared to other methods, can be costly. |
| Targeted Deep Sequencing | PCR amplification and deep sequencing of predicted off-target sites. | High sensitivity, quantitative. | Biased towards predicted sites, may miss unexpected off-targets. |
Conclusion
The careful design and validation of guide RNA are fundamental to the successful application of CRISPR-Cas9 technology. By following a systematic in silico design workflow, utilizing appropriate computational tools, and performing rigorous experimental validation, researchers can maximize on-target editing efficiency while minimizing off-target effects. This structured approach is essential for obtaining reliable and reproducible results in research, and for the development of safe and effective therapeutics.
Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing CRISPR-Cas9 mediated gene knockout in mammalian cells. The protocols detailed below cover the entire workflow from initial guide RNA design to the final validation of gene knockout.
Introduction
The CRISPR-Cas9 system is a powerful and versatile genome editing tool that allows for the precise and efficient modification of genes in mammalian cells. This technology relies on a Cas9 nuclease, which creates a double-strand break (DSB) in the DNA, and a single-guide RNA (sgRNA) that directs the Cas9 to a specific genomic locus. The cell's natural DNA repair mechanisms, specifically the error-prone non-homologous end joining (NHEJ) pathway, will repair this break. This repair process often results in small insertions or deletions (indels), leading to frameshift mutations and the functional knockout of the target gene.[1][2][3][4]
This document outlines the critical steps and provides detailed protocols for achieving successful gene knockout in mammalian cells.
Experimental Workflow Overview
The process of generating a gene knockout using CRISPR-Cas9 can be broken down into several key stages. Each stage requires careful planning and execution to ensure high efficiency and specificity.
Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.
Detailed Experimental Protocols
Guide RNA (gRNA) Design and Selection
The design of the sgRNA is a critical step that significantly influences the efficiency and specificity of the gene knockout.[5] A poorly designed gRNA can lead to low cutting efficiency or off-target effects.
Protocol:
-
Identify Target Gene and Exon: Obtain the genomic sequence of your gene of interest from a database such as Ensembl or NCBI. Target an early exon to increase the likelihood of generating a loss-of-function mutation.
-
Use Design Tools: Utilize online gRNA design tools like ChopChop or CRISPOR.[6] These tools help identify potential gRNA sequences and score them based on predicted on-target efficiency and off-target potential.[7][8]
-
Select Top Candidates: Choose 2-3 of the highest-scoring gRNA sequences for your target gene to test empirically. Using multiple gRNAs can increase the probability of achieving a functional knockout.[9]
-
Order or Synthesize gRNA: The gRNA can be delivered as a DNA plasmid, a synthetic RNA molecule, or as part of a ribonucleoprotein (RNP) complex.
| Parameter | Recommendation | Rationale |
| Target Location | Early Exon | Increases the chance of a frameshift mutation leading to a non-functional protein. |
| gRNA Length | 20 nucleotides | Standard length for SpCas9 recognition. |
| PAM Sequence | NGG | The protospacer adjacent motif (PAM) required for SpCas9 binding.[8] |
| Off-target Score | As high as possible | Minimizes binding to unintended genomic locations. |
Delivery of CRISPR-Cas9 Components
The choice of delivery method depends on the cell type and experimental goals. Common methods include lipid-based transfection, electroporation, and lentiviral transduction.[1][5]
Protocol for Lipid-Based Transfection (using a commercial reagent):
-
Cell Seeding: Seed mammalian cells in a 24-well plate at a density that will result in 30-70% confluency on the day of transfection.[10]
-
Prepare CRISPR Components:
-
For Plasmid Delivery: Dilute 2.5 µg of the Cas9-sgRNA plasmid in a suitable buffer.
-
For RNP Delivery: Mix Cas9 protein and gRNA at a 1:1 molar ratio and incubate at room temperature to form the RNP complex.[10]
-
-
Prepare Transfection Reagent: Dilute the lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Form Complexes: Combine the CRISPR components with the diluted transfection reagent and incubate at room temperature for 10-15 minutes to allow complex formation.[10]
-
Transfect Cells: Add the complexes dropwise to the cells. Gently swirl the plate to ensure even distribution.
-
Incubate: Return the cells to the incubator and culture for 48-72 hours before proceeding to validation.
| Delivery Method | Pros | Cons | Typical Efficiency |
| Lipid-Based Transfection | Easy to use, suitable for many common cell lines. | Can be toxic to some cell types, lower efficiency in primary cells. | 20-80% |
| Electroporation | High efficiency, suitable for difficult-to-transfect cells. | Can cause significant cell death. | 50-90% |
| Lentiviral Transduction | High efficiency, suitable for a wide range of cell types, stable integration. | More complex protocol, requires BSL-2 safety precautions. | >90% |
Validation of Gene Editing Efficiency
After delivery of the CRISPR-Cas9 components, it is essential to verify the editing efficiency in the population of cells.
Protocol for Mismatch Cleavage Assay (e.g., T7E1 Assay):
-
Genomic DNA Extraction: At 72 hours post-transfection, harvest the cells and extract genomic DNA.[10]
-
PCR Amplification: Amplify the genomic region targeted by the gRNA using high-fidelity DNA polymerase.
-
Heteroduplex Formation: Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands.
-
Enzyme Digestion: Treat the re-annealed PCR products with a mismatch-specific endonuclease (e.g., T7 Endonuclease I). This enzyme will cleave the heteroduplexes at the site of the indel.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates successful gene editing.
-
Quantification: Densitometry can be used to estimate the percentage of gene editing.
Isolation of Clonal Knockout Cell Lines
To obtain a homogenous population of cells with the desired knockout, single-cell cloning is necessary.
Protocol for Single-Cell Cloning by Limiting Dilution:
-
Cell Dissociation: Dissociate the edited cell population into a single-cell suspension.
-
Serial Dilution: Perform serial dilutions of the cell suspension to achieve a concentration of approximately 0.5-1 cell per 100 µL.
-
Plating: Plate 100 µL of the diluted cell suspension into each well of multiple 96-well plates.[11] This increases the probability of obtaining wells with single cells.
-
Colony Growth: Allow the single cells to proliferate and form colonies over 1-3 weeks.
-
Expansion: Identify wells with single colonies and expand them into larger culture vessels.
Validation of Clonal Knockout Lines
Each clonal population must be thoroughly validated to confirm the desired genotype and phenotype.
Protocol for Genotypic and Phenotypic Validation:
-
Genomic Sequencing:
-
Sanger Sequencing: Extract genomic DNA from each clone, PCR amplify the target region, and perform Sanger sequencing to identify the specific indel mutations in each allele.[12]
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of on- and off-target effects, NGS can be employed.
-
-
Protein Expression Analysis:
-
Western Blot: Perform a Western blot to confirm the absence of the target protein. This is a crucial step to verify a functional knockout.[13]
-
Immunofluorescence: Use immunofluorescence to visually confirm the absence of the protein in the knockout cells compared to wild-type controls.
-
-
Functional Assays: Conduct relevant functional assays to confirm that the knockout of the target gene results in the expected phenotypic change.[5][14]
Signaling Pathway Analysis (Illustrative Example)
In many cases, gene knockout is performed to study the role of a protein in a specific signaling pathway. The following is a generic representation of how a knockout might affect a signaling cascade.
Caption: Impact of gene knockout on a hypothetical signaling pathway.
Troubleshooting
Low knockout efficiency or unexpected results can occur. The following table outlines common issues and potential solutions.[5]
| Problem | Possible Cause | Recommended Solution |
| Low Editing Efficiency | Suboptimal gRNA design. | Test multiple gRNA sequences.[5] |
| Low transfection efficiency. | Optimize the delivery method for your specific cell line.[5] | |
| Low Cas9 activity. | Ensure the use of high-quality Cas9 nuclease. | |
| High Cell Toxicity | Transfection reagent toxicity. | Optimize the concentration of the transfection reagent and plasmid DNA.[15] |
| Off-target effects leading to cell death. | Use a high-fidelity Cas9 variant or perform more stringent gRNA design. | |
| No Protein Knockout Despite Indels | In-frame mutations that do not disrupt protein function. | Screen more clones to find one with a frameshift mutation. |
| Antibody is binding to a non-functional, truncated protein. | Use an antibody that targets the C-terminus of the protein.[4][16] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CRISPR/Cas9-mediated gene knockout is insensitive to target copy number but is dependent on guide RNA potency and Cas9/sgRNA threshold expression level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. google.com [google.com]
- 13. Video: Selection-dependent and Independent Generation of CRISPR/Cas9-mediated Gene Knockouts in Mammalian Cells [jove.com]
- 14. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
Applications of CRISPR-Cas9 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized cancer research, providing an unprecedented ability to precisely edit the genome. This powerful tool has accelerated the pace of discovery, enabling researchers to model cancer with greater accuracy, identify novel therapeutic targets, and develop innovative treatment strategies. These application notes provide an overview of the key applications of CRISPR-Cas9 in oncology, complete with detailed protocols for fundamental experiments.
Generation of Cancer Models
CRISPR-Cas9 simplifies the creation of genetically engineered cell lines and animal models that accurately recapitulate the genetic alterations found in human cancers. These models are invaluable for studying cancer biology and for preclinical drug testing.[1][2]
Application Note:
CRISPR-Cas9 can be used to introduce specific mutations, insertions, deletions, and chromosomal rearrangements that are known to drive cancer.[1] This allows for the study of the functional consequences of these genetic events in a controlled setting. For example, researchers can knockout tumor suppressor genes or introduce oncogenic mutations to investigate their roles in tumor initiation and progression.[3]
Experimental Protocol: Generating a Gene Knockout in a Cancer Cell Line
This protocol describes the generation of a knockout cell line using transient transfection of a plasmid expressing both Cas9 and a guide RNA (gRNA).[4][5]
Materials:
-
Cancer cell line of interest
-
pX459 plasmid (or similar all-in-one CRISPR plasmid)
-
Lipofectamine 3000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
Puromycin
-
DNA extraction kit
-
PCR reagents and primers flanking the target site
-
Sanger sequencing reagents
Procedure:
-
gRNA Design: Design a gRNA targeting an early exon of the gene of interest using an online tool (e.g., Benchling, CHOPCHOP). Select a gRNA with a high on-target score and low off-target predictions.[5]
-
Plasmid Construction: Clone the designed gRNA sequence into the pX459 plasmid according to the manufacturer's instructions.
-
Transfection:
-
Seed the cancer cells in a 6-well plate to be 70-80% confluent at the time of transfection.
-
On the day of transfection, dilute the pX459 plasmid and Lipofectamine 3000 separately in Opti-MEM.
-
Combine the diluted plasmid and transfection reagent and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex to the cells and incubate for 24-48 hours.
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with a complete growth medium containing the appropriate concentration of puromycin (determined by a kill curve).
-
Continue selection for 2-3 days until non-transfected control cells are all dead.
-
-
Single-Cell Cloning:
-
After selection, harvest the surviving cells and perform serial dilutions in 96-well plates to isolate single cells.
-
Allow single cells to grow into colonies.
-
-
Verification of Knockout:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR to amplify the region of the target gene.
-
Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation and gene knockout.[4]
-
High-Throughput Genetic Screens
CRISPR-based genetic screens have become a cornerstone of cancer research for identifying genes that are essential for cancer cell survival (cancer dependencies) or genes that, when inhibited, synergize with a particular drug (synthetic lethality).[6][7]
Application Note:
Pooled CRISPR screens involve introducing a library of gRNAs targeting thousands of genes into a population of cancer cells.[8] By assessing the representation of each gRNA after a period of cell growth or drug treatment, researchers can identify genes that are either essential for proliferation or that modulate drug sensitivity.[9] This unbiased approach has been instrumental in discovering new drug targets and understanding mechanisms of drug resistance.[10]
Experimental Protocol: Pooled CRISPR Knockout Screen for Synthetic Lethality
This protocol outlines a general workflow for a pooled CRISPR knockout screen to identify genes that are synthetically lethal with a drug of interest.[7][8]
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral gRNA library (e.g., GeCKO, TKOv3)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Polybrene
-
Drug of interest
-
Genomic DNA extraction kit
-
NGS library preparation kit and sequencer
Procedure:
-
Lentivirus Production: Produce the pooled lentiviral gRNA library by transfecting HEK293T cells with the gRNA library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive only one gRNA.[8]
-
Antibiotic Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Screening:
-
Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with the drug of interest).
-
Culture the cells for a predetermined number of population doublings, maintaining a sufficient number of cells to ensure library representation.
-
-
gDNA Extraction and Sequencing:
-
Harvest cells at the beginning (T0) and end of the screen.
-
Extract genomic DNA.
-
Amplify the gRNA cassettes from the genomic DNA by PCR.
-
Perform next-generation sequencing (NGS) to determine the abundance of each gRNA in each sample.
-
-
Data Analysis:
-
Analyze the sequencing data to calculate the log-fold change (LFC) in the abundance of each gRNA between the treatment and control groups.
-
Use statistical methods (e.g., MAGeCK) to identify genes whose gRNAs are significantly depleted in the drug-treated population, as these represent potential synthetic lethal targets.
-
Cancer Immunotherapy
CRISPR-Cas9 is being used to engineer immune cells, particularly T cells, to enhance their ability to recognize and kill cancer cells. This has led to the development of next-generation chimeric antigen receptor (CAR)-T cell therapies.[11][12]
Application Note:
CRISPR-Cas9 can be used to knockout genes in T cells that inhibit their anti-tumor activity, such as the gene encoding the programmed cell death protein 1 (PD-1).[12] Additionally, CRISPR can be used to insert the CAR gene into a specific locus in the T-cell genome, such as the T-cell receptor alpha constant (TRAC) locus, which can lead to more consistent CAR expression and improved therapeutic efficacy.[12][13]
Experimental Protocol: CRISPR-Cas9-mediated Knockout of PD-1 in CAR-T Cells
This protocol describes the electroporation of Cas9 ribonucleoprotein (RNP) complexes to knockout the PDCD1 gene (encoding PD-1) in CAR-T cells.[11]
Materials:
-
CAR-T cells
-
Recombinant Cas9 protein
-
Synthetic gRNA targeting PDCD1
-
Electroporation system and cuvettes
-
T-cell activation beads
-
IL-2
Procedure:
-
T-Cell Activation: Activate CAR-T cells using T-cell activation beads.
-
RNP Formulation:
-
Resuspend the synthetic gRNA in a nuclease-free buffer.
-
Incubate the gRNA with Cas9 protein at room temperature to form RNP complexes.
-
-
Electroporation:
-
Harvest the activated CAR-T cells and resuspend them in electroporation buffer.
-
Add the RNP complexes to the cell suspension.
-
Electroporate the cells using a pre-optimized program.
-
-
Cell Culture:
-
Immediately after electroporation, transfer the cells to a culture plate with pre-warmed complete growth medium supplemented with IL-2.
-
Culture the cells for several days to allow for recovery and expansion.
-
-
Verification of Knockout:
-
Assess the knockout efficiency by flow cytometry, staining for PD-1 surface expression.
-
Alternatively, extract genomic DNA and perform sequencing to confirm the presence of indels at the PDCD1 locus.
-
Data Presentation
Table 1: Representative CRISPR-Cas9 Editing Efficiencies in Cancer Cell Lines
| Cell Line | Gene Target | Delivery Method | Editing Efficiency (%) | Reference |
| HCT116 (Colon Cancer) | KRAS | Plasmid Transfection | ~30% | [6] |
| A549 (Lung Cancer) | EGFR | RNP Electroporation | >90% | [14] |
| K562 (Leukemia) | BCR-ABL | Lentiviral Transduction | ~85% | N/A |
| B16-F1 (Melanoma) | Foxc2 | Plasmid Transfection | >95% (clonal) | [3] |
Table 2: Top Hits from a CRISPR Screen for Synthetic Lethality with a MEK Inhibitor in KRAS-mutant Lung Cancer
| Gene | gRNA Log-Fold Change | p-value | Reference |
| SHOC2 | -2.8 | <0.001 | [15] |
| SOS1 | -2.5 | <0.001 | N/A |
| PLK1 | -2.2 | <0.005 | N/A |
| AURKB | -2.1 | <0.005 | N/A |
Table 3: Preclinical Efficacy of CRISPR-edited CAR-T Cells
| CAR-T Target | CRISPR Edit | Cancer Model | Outcome | Reference |
| CD19 | PD-1 Knockout | Leukemia Xenograft | Enhanced tumor clearance and survival | [16] |
| CD19 | TRAC Knock-in | Lymphoma Xenograft | Improved CAR-T cell persistence | [12] |
| SLAMF7 | SLAMF7 Knockout | Multiple Myeloma | Reduced T-cell fratricide | [17] |
Visualizations
Caption: Workflow for generating a gene knockout in a cancer cell line.
Caption: Workflow for a pooled CRISPR knockout screen.
Caption: CRISPR-Cas9 targeting of the KRAS/MAPK signaling pathway.
References
- 1. Protocol for generating monoclonal CRISPR-Cas9-mediated knockout cell lines using RNPs and lipofection in HNSCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 3. Generation of Functional Gene Knockout Melanoma Cell Lines by CRISPR-Cas9 Gene Editing | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 8. broadinstitute.org [broadinstitute.org]
- 9. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genome-Wide CRISPR Screens Identify Multiple Synthetic Lethal Targets That Enhance KRASG12C Inhibitor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome Editing in CAR-T Cells Using CRISPR/Cas9 Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sg.idtdna.com [sg.idtdna.com]
- 13. academic.oup.com [academic.oup.com]
- 14. CRISPR/Cas9: A powerful genome editing technique for the treatment of cancer cells with present challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. newswise.com [newswise.com]
- 17. SLAMF7: A Potential Target for CAR T-Cell Therapy in Multiple Myeloma [mdpi.com]
Application Notes and Protocols for In Vivo CRISPR-Cas9 Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction to In Vivo CRISPR-Cas9 Gene Therapy
The advent of CRISPR-Cas9 technology has revolutionized the field of genetic engineering, offering a powerful and precise tool for genome editing. In vivo gene therapy using CRISPR-Cas9 represents a paradigm shift in the treatment of genetic disorders, aiming to directly correct pathogenic mutations within a patient's body. This approach holds immense promise for a wide range of diseases that are currently intractable.
The core components of the CRISPR-Cas9 system are the Cas9 nuclease, an enzyme that acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific genomic location.[1] Once at the target site, Cas9 induces a double-strand break (DSB) in the DNA. The cell's natural repair mechanisms then mend this break, which can be harnessed to achieve therapeutic gene editing. The two primary repair pathways are:
-
Non-Homologous End Joining (NHEJ): This error-prone pathway often results in small insertions or deletions (indels) at the DSB site, which can be used to disrupt and inactivate a gene.
-
Homology-Directed Repair (HDR): In the presence of a DNA template, this more precise pathway can be used to correct a pathogenic mutation or insert a new genetic sequence.
The successful delivery of the CRISPR-Cas9 components to the target cells in the body is a critical challenge in in vivo gene therapy. The two most advanced delivery platforms are viral vectors, primarily adeno-associated viruses (AAV), and non-viral vectors, such as lipid nanoparticles (LNPs).[2][3] AAVs are efficient at transducing a variety of cell types, while LNPs offer a non-viral alternative with a lower risk of immunogenicity.[2][4]
This document provides detailed application notes and protocols for in vivo CRISPR-Cas9 gene therapy, focusing on key therapeutic areas where this technology is being actively investigated in preclinical and clinical settings.
Application Note 1: In Vivo CRISPR-Cas9 for Hereditary Transthyretin Amyloidosis (hATTR)
Hereditary transthyretin amyloidosis is a progressive and fatal disease caused by mutations in the TTR gene.[5] These mutations lead to the production of unstable transthyretin (TTR) protein, which misfolds and aggregates as amyloid fibrils in various tissues, particularly the nerves and heart.[6] In vivo CRISPR-Cas9 gene therapy aims to knock out the TTR gene in hepatocytes, the primary source of TTR protein, thereby reducing the circulating levels of the disease-causing protein.[4][7]
Signaling Pathway
Mutations in the TTR gene result in an unstable TTR protein that dissociates from its tetrameric form into monomers. These monomers are prone to misfolding and aggregation, forming amyloid fibrils that deposit in tissues and cause organ dysfunction.
References
- 1. Editas Medicine Announces Clinical Data Demonstrating Proof of Concept of EDIT-101 From Phase 1/2 BRILLIANCE Trial [drug-dev.com]
- 2. CRISPR/Cas9 + AAV-mediated Intra-embryonic Gene Knocking in Mice [bio-protocol.org]
- 3. Frontiers | Viral Vectors for the in Vivo Delivery of CRISPR Components: Advances and Challenges [frontiersin.org]
- 4. Lessons from the first-in-human in vivo CRISPR/Cas9 editing of the TTR gene by NTLA-2001 trial in patients with transthyretin amyloidosis with cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene TTR: Transthyretin, Amyloidosis, and Treatment Options [learn.mapmygenome.in]
- 6. m.youtube.com [m.youtube.com]
- 7. NTLA-2001 | Faculty of Medical Sciences [ucl.ac.uk]
Troubleshooting & Optimization
CRISPR-Cas9 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for CRISPR-Cas9 mediated genome editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common questions and concerns regarding off-target effects associated with the CRISPR-Cas9 system.
Q1: I'm observing high off-target cleavage in my experiment. What are the primary factors I should consider to reduce it?
A1: High off-target activity is a common concern in CRISPR experiments. Several key factors can be optimized to enhance specificity.[1][2] We recommend a multi-pronged approach focusing on three main areas:
-
Guide RNA (sgRNA) Design: The design of your sgRNA is critical. Utilize computational tools to predict and select sgRNAs with the lowest predicted off-target sites.[3][4]
-
Cas9 Nuclease Choice and Delivery: The type of Cas9 and how you deliver it into the cells significantly impacts specificity.
-
Experimental Conditions: Factors like the concentration of the CRISPR components and the duration of their activity can be fine-tuned.
Below is a troubleshooting guide to address these areas systematically.
Q2: How can I optimize my sgRNA design to minimize off-target effects?
A2: Optimizing your sgRNA is one of the most effective initial steps. Here are several strategies:
-
Computational Prediction: Always begin by using up-to-date bioinformatic tools to predict potential off-target sites for your chosen sgRNA.[3][5] Several online tools are available for this purpose (e.g., CRISPOR, Cas-OFFinder).[3][5][6] These tools provide off-target scores to help you select the most specific guide.[7][8]
-
Length Modification: Truncating the sgRNA to 17-18 nucleotides (from the standard 20) can reduce off-target effects by decreasing the tolerance for mismatches, though this may sometimes impact on-target efficiency.[9][10] Conversely, extending the sgRNA length has also been explored to improve specificity for certain targets.[11]
-
GC Content: Aim for a GC content in your sgRNA sequence between 40% and 60%.[12][13] This range generally promotes a stable RNA:DNA duplex at the on-target site while helping to destabilize binding at off-target locations.[13]
-
Chemical Modifications: Introducing chemical modifications to the sgRNA backbone, such as 2'-O-methyl and phosphorothioate linkages, can enhance sgRNA stability and specificity.[14][15][][17] For instance, a 2′-O-methyl-3′-phosphonoacetate (MP) modification at specific positions can significantly decrease off-target cleavage while preserving on-target activity.[14][15]
Q3: Which Cas9 variant should I use to increase specificity?
A3: Wild-type SpCas9 can exhibit high efficiency but may also have notable off-target activity.[1] To address this, several engineered high-fidelity Cas9 variants have been developed that show a better trade-off between on-target activity and off-target reduction.[18]
-
High-Fidelity (HiFi) Cas9 Variants: Engineered variants like SpCas9-HF1, eSpCas9, HypaCas9, and SuperFi-Cas9 have been designed to have reduced non-specific DNA interactions, thereby lowering off-target effects while maintaining high on-target activity.[5][12][18][19][20][21][22] SpCas9-HF1, for example, has been shown to render most off-target events undetectable in genome-wide assays.[21][23]
-
Cas9 Nickases (nCas9): These are mutants of Cas9 (e.g., D10A or H840A) that cut only one strand of the DNA, creating a "nick" instead of a double-strand break (DSB).[12][20] To generate a DSB at the target site, two sgRNAs are used to create two nearby nicks on opposite strands.[12] This "double-nicking" strategy significantly reduces off-target effects because it is highly improbable that two independent off-target nicking events will occur in close proximity.[12]
Table 1: Comparison of High-Fidelity Cas9 Variants
| Cas9 Variant | Key Features | On-Target Efficiency vs. WT | Off-Target Reduction | Reference |
| SpCas9-HF1 | Engineered to reduce non-specific DNA contacts. | Comparable with >85% of sgRNAs tested. | Renders most off-targets undetectable. | [21][23] |
| eSpCas9 | Reduces off-target effects while maintaining strong on-target cleavage. | Generally high. | Significant reduction in off-target events. | [20] |
| HypaCas9 | A hyper-accurate Cas9 variant. | High on-target activity. | Greatly reduces off-target mutations. | [12] |
| SuperFi-Cas9 | Redesigned for higher fidelity. | Maintained on-target activity. | 4,000 times less likely to cut off-target sites. | [5] |
| Cas9 Nickase | Requires paired sgRNAs for a DSB. | Can be lower than WT Cas9. | Off-target effects reduced by 50- to 1,500-fold. | [12] |
Q4: Does the delivery method of CRISPR components affect off-target events?
A4: Yes, the delivery method is a critical factor influencing the duration of Cas9 activity and, consequently, off-target effects.[5][24][25]
-
Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP is the recommended method for minimizing off-targets.[1][12][19][24] The RNP complex is active immediately upon entering the cell but is rapidly cleared, limiting the time available for off-target cleavage.[1][19]
-
mRNA Delivery: Transfecting Cas9 mRNA and sgRNA also leads to transient expression and is preferable to plasmid delivery.[19][25] The mRNA is degraded within the cell, typically within 48 hours.[19]
-
Plasmid DNA Delivery: This method often results in sustained expression of the Cas9 nuclease and sgRNA, which can linger for days.[19] This prolonged activity increases the likelihood of off-target editing and is generally not recommended when specificity is a primary concern.[19][25]
Caption: Relationship between delivery method, Cas9 activity duration, and off-target risk.
Q5: How can I experimentally detect and quantify off-target mutations?
A5: It is crucial to experimentally validate the off-target effects of your CRISPR experiment. Several methods are available, ranging from targeted to unbiased genome-wide approaches.[9][26][27]
-
Targeted Next-Generation Sequencing (NGS): This is the gold standard for quantifying editing events at predicted on- and off-target sites.[26][28] It involves PCR amplifying the potential off-target loci followed by deep sequencing to detect insertions and deletions (indels).[28]
-
Unbiased Genome-Wide Methods: These techniques are used to identify off-target sites across the entire genome without prior prediction. Common methods include:
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures DSBs by integrating a known double-stranded oligodeoxynucleotide (dsODN) tag, which is then used for sequencing.[9][24]
-
Digenome-seq (Digested Genome Sequencing): An in vitro method where genomic DNA is treated with the Cas9 RNP, and the resulting cleavage sites are identified by whole-genome sequencing.[9][29]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): Another in vitro method that involves circularizing genomic DNA, which is then linearized by the Cas9 RNP at on- and off-target sites for sequencing.[9][29]
-
DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing): This method identifies DSBs in vivo by using chromatin immunoprecipitation (ChIP) to pull down DNA repair proteins like MRE11 that are recruited to the break sites.[24][30][31][32]
-
Table 2: Comparison of Off-Target Detection Methods
| Method | Approach | Advantages | Limitations |
| Targeted NGS | Biased (requires prediction) | Highly sensitive and quantitative for known sites.[28] | Misses unanticipated off-target sites. |
| GUIDE-seq | Unbiased (Cell-based) | Detects off-targets in living cells; can detect low-frequency events.[24] | Requires transfection of dsODNs, which can be toxic. |
| Digenome-seq | Unbiased (In vitro) | Highly sensitive; does not require cellular transfection.[9][29] | In vitro conditions may not fully reflect the cellular environment. |
| CIRCLE-seq | Unbiased (In vitro) | Very sensitive and requires low DNA input.[9][27] | May identify sites not cleaved in a cellular context. |
| DISCOVER-seq | Unbiased (In vivo/In situ) | Applicable to a wide variety of cell types and tissues; low false-positive rate.[24][31] | Relies on the efficiency of ChIP. |
Experimental Protocols
Protocol 1: GUIDE-seq for Genome-Wide Off-Target Profiling
This protocol provides a streamlined overview of the GUIDE-seq procedure.
-
Component Preparation: Prepare the Cas9 nuclease, sgRNA, and the biotinylated dsODN tag.
-
Transfection: Co-transfect the target cells with the Cas9/sgRNA complex and the dsODN tag. The dsODN will be integrated into the sites of DSBs via the Non-Homologous End Joining (NHEJ) repair pathway.
-
Genomic DNA Extraction: After 2-3 days, harvest the cells and extract genomic DNA.
-
DNA Fragmentation: Shear the genomic DNA to an appropriate size for sequencing.
-
Streptavidin Pulldown: Use streptavidin beads to enrich for the DNA fragments containing the biotinylated dsODN tag.
-
Library Preparation: Prepare a sequencing library from the enriched DNA fragments.
-
Next-Generation Sequencing: Perform paired-end sequencing of the library.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.
Caption: A simplified workflow for the GUIDE-seq protocol.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. synthego.com [synthego.com]
- 4. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 5. azolifesciences.com [azolifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CRISPR Off-Target Effects: Mechanisms and Solutions | Danaher Life Sciences [lifesciences.danaher.com]
- 10. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing sgRNA length to improve target specificity and efficiency for the GGTA1 gene using the CRISPR/Cas9 gene editing system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to reduce off-target effects and increase CRISPR editing efficiency? | MolecularCloud [molecularcloud.org]
- 13. dovepress.com [dovepress.com]
- 14. Improving CRISPR–Cas specificity with chemical modifications in single-guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (PDF) Improving CRISPR-Cas specificity with chemical modifications in single-guide RNAs. (2018) | Daniel E. Ryan | 232 Citations [scispace.com]
- 17. Chemical Modifications of CRISPR RNAs to Improve Gene Editing Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 20. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 23. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]
- 27. seqwell.com [seqwell.com]
- 28. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 31. synthego.com [synthego.com]
- 32. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting Low Editing Efficiency with CRISPR-Cas9
Welcome to the technical support center for CRISPR-Cas9 gene editing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during CRISPR-Cas9 experiments, with a focus on overcoming low editing efficiency.
Frequently Asked Questions (FAQs)
Q1: My CRISPR-Cas9 experiment is showing low or no editing efficiency. What are the most common causes?
Low editing efficiency in CRISPR-Cas9 experiments can stem from several factors throughout the experimental workflow. The primary areas to investigate are the design and quality of the guide RNA (gRNA), the delivery method of the CRISPR components into the target cells, the health and type of the cells being used, and the method used to analyze the editing outcome.[1][2] Suboptimal gRNA design can lead to poor targeting of the Cas9 nuclease to the desired genomic locus.[1][3] Inefficient delivery of the Cas9 protein and gRNA into the cells is another major bottleneck.[1][2] Furthermore, the specific cell line being used can significantly impact efficiency due to variations in DNA repair mechanisms and chromatin accessibility.[2][4]
Q2: How can I optimize my guide RNA (gRNA) to improve editing efficiency?
Optimizing your gRNA is a critical step for successful gene editing. Here are key considerations:
-
Design Tools: Utilize bioinformatics tools to design gRNAs with high on-target activity and minimal off-target effects. These tools assess factors like GC content, sequence composition, and potential off-target sites.[1][3]
-
Target Site Selection: Target exons that are crucial for protein function. Avoiding the extreme ends of a protein can reduce the chance of generating a truncated but still functional protein.[5]
-
Multiple gRNAs: It is recommended to test two to three different gRNAs per target gene to identify the one that yields the highest efficiency.[6][7]
-
gRNA Quality: Ensure the purity and integrity of your synthesized gRNA, whether it's chemically synthesized, in vitro transcribed, or expressed from a plasmid.[1]
Q3: Which delivery method for CRISPR-Cas9 components is the most effective?
The choice of delivery method is highly dependent on the cell type and experimental goals. The three main formats for delivering CRISPR-Cas9 are plasmid DNA, mRNA, and ribonucleoprotein (RNP) complexes.[3]
| Delivery Format | Advantages | Disadvantages | Typical Efficiency Range |
| Plasmid DNA | Cost-effective, suitable for stable expression. | Lower efficiency in some cell types, risk of genomic integration, prolonged Cas9 expression can increase off-target effects. | 10-50% |
| mRNA | Transient expression of Cas9 reduces off-target effects, faster than plasmid delivery. | Can be susceptible to degradation, may trigger an immune response. | 30-70% |
| Ribonucleoprotein (RNP) | Pre-complexed Cas9 protein and gRNA act quickly and are degraded rapidly, minimizing off-target effects and toxicity. Often yields higher editing efficiency.[3][7] | Can be more expensive, requires optimization of delivery protocols like electroporation.[8] | 50-90% |
Q4: My delivery method seems to be inefficient. How can I troubleshoot it?
Inefficient delivery is a common hurdle. Here are some troubleshooting tips:
-
Transfection/Electroporation Optimization: For chemical transfection, optimize the lipid reagent-to-CRISPR component ratio. For electroporation, optimize parameters such as voltage, pulse duration, and cell density for your specific cell type.[3]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase at the time of transfection or electroporation. High cell viability is crucial for successful delivery and subsequent editing.
-
RNP Delivery: When delivering RNPs, ensure the Cas9 protein and gRNA are pre-complexed correctly. Titrate the RNP concentration to find the optimal balance between editing efficiency and cell toxicity.[7]
-
Viral Vectors: For difficult-to-transfect cells, consider using viral vectors like lentivirus or adeno-associated virus (AAV).[5] However, be mindful of potential immunogenicity and insertional mutagenesis.
Q5: Could the target cell line itself be the reason for low editing efficiency?
Yes, the choice of cell line is a critical factor.[2]
-
DNA Repair Pathways: Different cell lines have varying efficiencies of the two major DNA repair pathways: Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR). NHEJ is generally more active and is responsible for creating insertions and deletions (indels).
-
Chromatin Accessibility: The chromatin state at the target locus can significantly influence Cas9 access.[4][9][10] Heterochromatin (densely packed DNA) is less accessible to Cas9 than euchromatin (loosely packed DNA), which can lead to lower editing efficiency.[4][9][11]
-
Cell Cycle: The efficiency of CRISPR-Cas9 editing can be influenced by the cell cycle stage. Synchronizing cells in phases where DNA repair is more active, such as the G1 or S phases, can sometimes improve efficiency.[3]
-
Aneuploidy: Aneuploid cell lines, which have an abnormal number of chromosomes, can be more challenging to edit due to the presence of multiple allele copies.[12]
Q6: How do I accurately measure my CRISPR-Cas9 editing efficiency?
Accurate assessment of editing efficiency is crucial for optimizing your experiments. Common methods include:
-
Mismatch Cleavage Assays (e.g., T7E1): This is a relatively quick and straightforward method to estimate indel frequency.[13] However, it may underestimate the actual editing efficiency as it does not detect single nucleotide changes.[6]
-
Sanger Sequencing with TIDE/ICE Analysis: Sequencing the PCR product of the target region and analyzing the trace data with tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) can provide a more quantitative measure of indel frequency and composition.
-
Next-Generation Sequencing (NGS): Deep sequencing of the target locus provides the most comprehensive and accurate measurement of on-target editing efficiency and can also be used to assess off-target effects.
-
Flow Cytometry: If your editing strategy involves the introduction of a fluorescent reporter, flow cytometry can be a high-throughput method to quantify editing efficiency.[13]
Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Formation and Electroporation
This protocol describes the formation of Cas9-gRNA RNP complexes and their delivery into mammalian cells via electroporation.
Materials:
-
Purified, high-quality Cas9 nuclease
-
Chemically synthesized or in vitro transcribed gRNA
-
Nuclease-free duplex buffer (e.g., 30 mM HEPES, pH 7.5; 100 mM potassium acetate)
-
Electroporation buffer suitable for the cell line
-
Target cells in logarithmic growth phase
-
Electroporation system and cuvettes
Methodology:
-
gRNA preparation: Resuspend lyophilized gRNA in nuclease-free buffer to a stock concentration of 100 µM.
-
RNP complex formation:
-
In a sterile microcentrifuge tube, mix Cas9 protein and gRNA in a 1:1.2 molar ratio. A typical final concentration for electroporation is 1-5 µM RNP.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell preparation:
-
Harvest cells and wash them once with sterile PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer at the desired density (e.g., 1 x 10^6 cells / 100 µL).
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Transfer the cell-RNP mixture to an electroporation cuvette.
-
Deliver the electric pulse using the optimized settings for your cell line.
-
-
Post-electroporation culture:
-
Immediately after electroporation, transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells under standard conditions for 48-72 hours before analysis.
-
Protocol 2: T7 Endonuclease I (T7E1) Assay for Indel Detection
This protocol outlines a method to estimate the frequency of insertions and deletions (indels) at a target genomic locus.
Materials:
-
Genomic DNA extracted from edited and control cells
-
PCR primers flanking the target site
-
High-fidelity DNA polymerase
-
T7 Endonuclease I enzyme and reaction buffer
-
Agarose gel and electrophoresis system
-
Gel imaging system
Methodology:
-
PCR Amplification:
-
Amplify the target genomic region from both edited and control gDNA using high-fidelity PCR. The amplicon size should typically be between 400-800 bp.
-
-
Heteroduplex Formation:
-
Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA strands. This is typically done in a thermocycler by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
-
T7E1 Digestion:
-
Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15-30 minutes. T7E1 recognizes and cleaves mismatched DNA.
-
-
Agarose Gel Electrophoresis:
-
Run the digested products on a 2% agarose gel.
-
Undigested PCR product will appear as a single band. Cleaved products will appear as two smaller bands.
-
-
Quantification:
-
Quantify the band intensities using a gel imaging system. The percentage of cleaved DNA can be calculated using the formula: % indels = 100 x (1 - (1 - (sum of cleaved band intensities / total band intensity))^0.5)
-
Visualizations
Caption: A troubleshooting workflow for low CRISPR-Cas9 editing efficiency.
Caption: Comparison of CRISPR-Cas9 component delivery formats.
References
- 1. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 2. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 3. How to Improve CRISPR Editing Efficiency: A Step-by-Step Guide [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. acresbiosciences.com [acresbiosciences.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. idtdna.com [idtdna.com]
- 8. How to Deliver CRISPR RNPs - LubioScience [lubio.ch]
- 9. Chromatin accessibility and guide sequence secondary structure affect CRISPR-Cas9 gene editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatin accessibility is associated with CRISPR-Cas9 efficiency in the zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Chromatin Dynamics on Cas9-Mediated Genome Editing in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of CRISPR/Cas9 Technology to Knock Out Genes of Interest in Aneuploid Cell Lines [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Homology Directed Repair for CRISPR-Cas9
Welcome to the technical support center for optimizing Homology Directed Repair (HDR) in your CRISPR-Cas9 experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the efficiency of precise genome editing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Non-Homologous End Joining (NHEJ) and Homology Directed Repair (HDR)?
A1: After a CRISPR-Cas9 induced double-strand break (DSB), the cell can utilize two primary repair pathways. NHEJ is a rapid and error-prone pathway that often introduces small insertions or deletions (indels) at the break site, making it suitable for gene knockouts. In contrast, HDR is a more precise mechanism that uses a DNA template to repair the break, allowing for the accurate insertion of specific sequences or correction of mutations.[1]
Q2: Why is my HDR efficiency consistently low?
A2: Low HDR efficiency is a common challenge and can be attributed to several factors. The cell cycle state is critical, as HDR is most active during the S and G2 phases.[2] The design of your donor template, including homology arm length and the presence of silent mutations, significantly impacts efficiency.[3][4][5] Additionally, the choice of Cas9 variant, delivery method, and the specific cell type you are working with all play a crucial role.
Q3: How can I increase the efficiency of HDR?
A3: Several strategies can be employed to boost HDR rates. These include synchronizing your cells to enrich for S/G2 phases, optimizing the design of your single-stranded oligonucleotide (ssODN) or plasmid donor template, and using small molecule inhibitors of the NHEJ pathway or enhancers of the HDR pathway.[2][6][7] Employing high-fidelity Cas9 variants can also reduce off-target effects and improve precision.
Q4: What is the purpose of introducing silent mutations in the donor template?
A4: Introducing silent mutations in the protospacer adjacent motif (PAM) site or the guide RNA binding sequence of your donor template is a critical step to prevent the Cas9 nuclease from re-cutting the genomic locus after the desired edit has been incorporated via HDR.[3][4][8] This ensures the stability of your edited allele.
Q5: Should I use a single-stranded oligonucleotide (ssODN) or a plasmid as my donor template?
A5: The choice between an ssODN and a plasmid donor largely depends on the size of the genetic modification you intend to introduce. For small insertions, deletions, or single nucleotide changes, ssODNs are generally preferred due to their higher efficiency and lower toxicity.[9][10] For larger insertions, such as fluorescent reporters or entire genes, a plasmid donor is necessary.[11][12]
Troubleshooting Guides
Issue 1: Low or No Detectable HDR-mediated Insertion
| Possible Cause | Troubleshooting Step |
| Suboptimal Donor Template Design | - Homology Arms: For ssODNs, ensure homology arms are between 30-60 nucleotides. For plasmid donors, use longer arms, typically 500-1000 base pairs.[9][11] - Silent Mutations: Verify that silent mutations have been incorporated into the PAM site or gRNA seed region to prevent re-cutting by Cas9.[3][4] - Template Integrity: Confirm the sequence and purity of your donor template. |
| Inefficient CRISPR-Cas9 Cutting | - gRNA Efficiency: Validate the cutting efficiency of your gRNA using an assay like a T7 Endonuclease I assay before proceeding with the HDR experiment. - Cas9 Activity: Ensure you are using a high-quality, active Cas9 nuclease. Consider using a high-fidelity Cas9 variant to minimize off-target cuts. |
| Cell Cycle State | - Cell Synchronization: Synchronize your cells to enrich for the S and G2 phases of the cell cycle when HDR is most active. See the detailed protocol below.[2] |
| Delivery Method | - Optimization: Optimize the delivery method (e.g., electroporation, lipofection) for your specific cell type to ensure efficient co-delivery of the Cas9/gRNA complex and the donor template. |
Issue 2: High Frequency of Indels at the Target Locus
| Possible Cause | Troubleshooting Step |
| Dominance of the NHEJ Pathway | - NHEJ Inhibitors: Treat cells with small molecule inhibitors of key NHEJ proteins, such as DNA Ligase IV (e.g., SCR7) or DNA-PKcs (e.g., NU7441), to shift the balance towards HDR.[2][13] - HDR Enhancers: Utilize small molecules that have been shown to enhance HDR efficiency, such as L755507 or RS-1.[6][14][15] |
| Excessive Cas9 Activity | - RNP Delivery: Deliver the Cas9 and gRNA as a ribonucleoprotein (RNP) complex instead of a plasmid to limit the duration of Cas9 expression and activity in the cell. |
| Donor Template Concentration | - Titration: Titrate the concentration of your donor template to find the optimal ratio relative to the Cas9/gRNA complex. |
Issue 3: Off-target Mutations
| Possible Cause | Troubleshooting Step |
| Poor gRNA Specificity | - gRNA Design: Use bioinformatics tools to design gRNAs with minimal predicted off-target sites. - High-Fidelity Cas9: Employ a high-fidelity Cas9 variant that has been engineered to have reduced off-target activity. |
| Prolonged Cas9 Expression | - RNP Delivery: As mentioned previously, using RNP delivery limits the time Cas9 is active in the cell, thereby reducing the chances of off-target cleavage. |
Quantitative Data on HDR Optimization Strategies
The following tables summarize the reported fold-increase in HDR efficiency for various optimization strategies. The actual efficiency can vary depending on the cell type, genomic locus, and experimental conditions.
Table 1: Small Molecule Modulators of HDR Efficiency
| Small Molecule | Target/Mechanism | Reported Fold Increase in HDR Efficiency | Cell Types Tested |
| L755507 | β3-adrenergic receptor agonist | 3-fold (large insertions), 9-fold (point mutations)[14] | Mouse ES cells, Human iPSCs[14][15] |
| Brefeldin A | Inhibitor of intracellular protein transport | 2-fold[14] | Mouse ES cells[14] |
| RS-1 | RAD51 stimulatory compound | 3 to 6-fold[6] | HEK293A, U2OS cells[6] |
| SCR7 | DNA Ligase IV inhibitor | Up to 19-fold (variable)[16] | HEK293, Mouse zygotes[2] |
| NU7441 | DNA-PKcs inhibitor | 2 to 4-fold[13] | HEK293T cells[13] |
| Nocodazole | Microtubule-depolymerizing agent (cell cycle arrest) | 3 to 6-fold[2] | Human pluripotent stem cells, Neural precursor cells[2] |
Table 2: Genetic Modulators of HDR Efficiency
| Genetic Modification | Mechanism | Reported Fold Increase in HDR Efficiency | Cell Types Tested |
| shRNA knockdown of Ku70/Ku80/Lig4 | Inhibition of NHEJ pathway components | 2 to 5-fold[2] | Not specified |
| Overexpression of RAD51 | Enhancement of HDR pathway | Not specified | Not specified |
| Cas9 fused to CtIP | Promoting DNA end resection for HDR | ~2-fold | Human fibroblasts, iPSCs, Rat zygotes[6] |
| Cas9 fused to dominant-negative 53BP1 | Inhibition of NHEJ pathway | Not specified | Not specified |
Experimental Protocols
Protocol 1: Cell Synchronization using Nocodazole
This protocol describes the synchronization of cells in the G2/M phase, a period of high HDR activity.
Materials:
-
Nocodazole stock solution (e.g., 5 mg/mL in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a density that will allow for continued proliferation without reaching confluency during the treatment period.
-
Allow cells to adhere and resume proliferation (typically 12-24 hours).
-
Add Nocodazole to the culture medium to a final concentration of 50-100 ng/mL.[17][18] The optimal concentration should be determined empirically for your cell line.
-
Incubate the cells for 10-18 hours.[17][19] This will arrest the majority of the cells in the G2/M phase.
-
(Optional) To confirm synchronization, you can perform flow cytometry analysis of DNA content using propidium iodide staining.
-
Proceed with your CRISPR-Cas9 transfection/electroporation protocol while the cells are still in the presence of Nocodazole or immediately after release. To release the cells, wash them three times with pre-warmed PBS and replace with fresh, Nocodazole-free complete medium.[17]
Protocol 2: Designing an ssODN Donor Template with Silent Mutations
This protocol outlines the key steps for designing an effective ssODN donor template for introducing small genetic changes.
Materials:
-
Sequence analysis software
-
Online gRNA design tools
Procedure:
-
Identify the Target Locus: Obtain the genomic DNA sequence surrounding the site of your desired edit.
-
Design and Validate gRNA: Use an online tool to design a gRNA that directs Cas9 to cut as close as possible to the desired modification site (ideally within 10 bp). Validate the cutting efficiency of this gRNA experimentally.
-
Design the ssODN Sequence:
-
Homology Arms: Flank your desired edit with homology arms that are identical to the genomic sequence. Optimal lengths are typically between 30 and 60 nucleotides on each side.[9][10]
-
Incorporate the Desired Edit: Introduce your desired point mutation, insertion, or deletion into the central part of the ssODN sequence.
-
Introduce Silent Mutations: To prevent re-cutting of the edited allele, introduce silent mutations within the PAM site or the gRNA seed region (the 8-12 bases closest to the PAM).[3][4] For a PAM sequence of NGG, changing one of the G's to an A, C, or T will disrupt Cas9 recognition. Ensure these mutations do not alter the amino acid sequence if they are within a coding region.
-
-
Select the Strand: You can synthesize the ssODN corresponding to either the targeting or non-targeting strand. It is often beneficial to test both to determine which yields higher HDR efficiency for your specific target.
-
Order and Prepare the ssODN: Order the designed ssODN with appropriate purity (e.g., PAGE purification). Resuspend in a nuclease-free buffer before use.
Visualizations
Caption: DNA repair pathway choice after a double-strand break.
Caption: Experimental workflow for optimizing HDR efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. The road less traveled: strategies to enhance the frequency of homology-directed repair (HDR) for increased efficiency of CRISPR/Cas-mediated transgenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 6. Methodologies for Improving HDR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. revvity.com [revvity.com]
- 9. 3 quick tips to design your HDR donor oligo for maximum efficiency [horizondiscovery.com]
- 10. lubio.ch [lubio.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small Molecules Enhance CRISPR Genome Editing in Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecule CRISPR Enhancers [sigmaaldrich.com]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. researchgate.net [researchgate.net]
- 19. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Tissue-Specific CRISPR-Cas9 Delivery: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the targeted delivery of CRISPR-Cas9. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common hurdles in your in vivo and ex vivo experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your CRISPR-Cas9 delivery experiments, offering potential causes and solutions to get your research back on track.
| Problem | Potential Causes | Troubleshooting Solutions |
| Low Editing Efficiency in Target Tissue | 1. Inefficient vector transduction/transfection: The delivery vehicle is not effectively reaching or entering the target cells. 2. Suboptimal sgRNA design: The guide RNA is not efficiently directing Cas9 to the target DNA sequence. 3. Poor expression of Cas9 or sgRNA: The genetic elements encoding the CRISPR components are not being effectively transcribed or translated. 4. Cell type-specific barriers: The target cells may have unique biological features that hinder delivery or editing. | 1. Optimize vector choice and administration: - For viral vectors (AAV), screen different serotypes for optimal tropism for your target tissue. - For non-viral vectors (LNPs), optimize lipid composition and particle size. - Consider alternative administration routes (e.g., local vs. systemic injection). 2. Validate and optimize sgRNA: - Use validated sgRNA design tools and consider testing multiple sgRNAs for the same target. - Perform in vitro validation of sgRNA efficiency before proceeding to in vivo studies. 3. Enhance expression: - Use tissue-specific promoters to drive Cas9 and sgRNA expression. - Codon-optimize the Cas9 sequence for the host organism. 4. Characterize target cells: - Investigate the endocytic pathways and surface receptor profiles of your target cells to inform delivery strategy. |
| High Off-Target Editing | 1. Suboptimal sgRNA design: The sgRNA may have significant homology to other genomic sites. 2. Prolonged expression of Cas9: Continuous presence of the Cas9 nuclease increases the chances of it cutting at non-target sites. 3. High concentration of delivery vector: Excessive amounts of the CRISPR machinery can lead to less specific binding. | 1. Improve sgRNA specificity: - Use high-fidelity sgRNA design tools that predict and help avoid off-target sites. - Employ truncated sgRNAs (17-18 nucleotides) to increase specificity. 2. Use transient expression systems: - Deliver Cas9 as mRNA or ribonucleoprotein (RNP) complex instead of plasmid DNA or viral vectors for transient expression. 3. Optimize dosage: - Perform dose-response studies to find the minimum effective concentration of your delivery vehicle. |
| Significant Immune Response | 1. Immunogenicity of the viral vector: The host immune system recognizes the viral capsid proteins as foreign. 2. Pre-existing immunity to Cas9: Many humans have pre-existing antibodies against the commonly used Streptococcus pyogenes Cas9 (SpCas9). 3. Innate immune response to non-viral vectors: Components of lipid nanoparticles or other synthetic vectors can trigger an immune reaction. | 1. Mitigate viral immunogenicity: - Use AAV serotypes with low pre-existing immunity in the target population. - Consider using immunosuppressive drugs in your animal models. 2. Address Cas9 immunogenicity: - Use alternative Cas9 orthologs, such as Staphylococcus aureus Cas9 (SaCas9), which may have lower pre-existing immunity. - Employ strategies to induce immune tolerance. 3. Reduce non-viral vector immunogenicity: - Optimize the lipid composition of LNPs to be less immunogenic. - Incorporate PEGylation to shield nanoparticles from immune recognition. |
| Poor Biodistribution and Targeting | 1. Rapid clearance of delivery vector: Nanoparticles or viral vectors are quickly removed from circulation by the reticuloendothelial system (RES). 2. Lack of specific targeting ligands: The delivery vehicle does not have a mechanism to specifically bind to and enter the target tissue. 3. Physical barriers: The delivery vector is unable to cross biological barriers like the blood-brain barrier. | 1. Increase circulation time: - PEGylate nanoparticles to reduce RES uptake. 2. Incorporate targeting moieties: - Conjugate antibodies, peptides, or small molecules to the surface of the delivery vehicle that bind to receptors specifically expressed on the target cells. 3. Overcome physical barriers: - Use focused ultrasound to temporarily open the blood-brain barrier. - For LNPs, strategies like Selective Organ Targeting (SORT) can be employed by adding a supplemental molecule to engineer nanoparticles that can selectively target extrahepatic tissues. |
| Vector Aggregation | 1. Instability of nanoparticle formulation: The components of the non-viral vector are not stable in solution, leading to clumping. | 1. Optimize formulation: - Screen different lipid compositions and ratios to improve nanoparticle stability. - Ensure proper mixing and formulation procedures are followed. |
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions about delivering CRISPR-Cas9 to specific tissues.
Q1: What are the main differences between viral and non-viral delivery methods for in vivo CRISPR-Cas9 delivery?
A1: Viral vectors, such as Adeno-Associated Virus (AAV), are highly efficient at transducing a wide range of cell types and can provide long-term expression of the CRISPR components. However, they have a limited packaging capacity, can trigger immune responses, and there is a risk of insertional mutagenesis. Non-viral vectors, like lipid nanoparticles (LNPs), offer a larger packaging capacity, are generally less immunogenic, and provide transient expression, which can reduce off-target effects. However, they often have lower delivery efficiency compared to viral vectors and can be rapidly cleared from circulation.
Q2: How can I improve the tissue-specificity of my AAV vector?
A2: To enhance the tissue-specificity of AAV vectors, you can:
-
Select an appropriate serotype: Different AAV serotypes have natural tropisms for different tissues. For example, AAV9 is known to efficiently transduce cardiac and skeletal muscle.
-
Use tissue-specific promoters: Drive the expression of Cas9 and your sgRNA using a promoter that is only active in your target cell type.
-
Engineer the AAV capsid: Modify the capsid proteins to incorporate targeting ligands that bind to receptors on the surface of your target cells.
Q3: What are the key considerations when designing a lipid nanoparticle (LNP) for CRISPR delivery?
A3: When designing LNPs for CRISPR delivery, consider the following:
-
Lipid composition: The choice of ionizable lipids, helper lipids, cholesterol, and PEGylated lipids is crucial for encapsulation efficiency, stability, and delivery.
-
Particle size and charge: These properties influence the biodistribution, cellular uptake, and immune response to the LNPs.
-
Cargo: The form of the CRISPR components (plasmid DNA, mRNA, or RNP) will affect the optimal LNP formulation.
-
Targeting ligands: For tissue-specific delivery, you can functionalize the LNP surface with antibodies, peptides, or other molecules that recognize the target tissue.
Q4: How can I accurately quantify on-target and off-target editing in my in vivo experiments?
A4: Several methods can be used to quantify on- and off-target editing:
-
Next-Generation Sequencing (NGS): Targeted deep sequencing of the on-target site and predicted off-target sites is the gold standard for quantifying editing efficiency and identifying off-target mutations.
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method can be used to identify off-target sites across the entire genome in an unbiased manner.
-
Digenome-seq: An in vitro method that uses purified genomic DNA and Cas9 protein to identify genome-wide off-target sites.
-
DISCOVER-Seq: This technique can be used for the direct and unbiased detection of off-target events in vivo by leveraging the recruitment of DNA repair factors.
Q5: What are some strategies to minimize the immunogenicity of the Cas9 protein itself?
A5: To reduce the immune response against the Cas9 protein, you can:
-
Use a transient delivery system: Delivering Cas9 as an RNP or mRNA results in a shorter duration of protein expression, reducing the time for the immune system to mount a response.
-
Use alternative Cas9 orthologs: Consider using Cas9 proteins from other bacterial species that may have lower pre-existing immunity in the host.
-
Engineer the Cas9 protein: Modify the protein to remove immunogenic epitopes.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to CRISPR-Cas9 delivery to facilitate comparison between different methods.
Table 1: Comparison of In Vivo Delivery Efficiencies for Viral vs. Non-Viral Vectors in Select Tissues
| Delivery Vector | Target Tissue | Editing Efficiency (%) | Animal Model | Reference | | :--- | :--- | :--- | :
Validation & Comparative
A Researcher's Guide to Validating CRISPR-Cas9 Editing Events: A Comparative Analysis
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. However, the success of any CRISPR-based experiment hinges on the accurate and reliable validation of the intended genomic modifications. For researchers, scientists, and drug development professionals, selecting the most appropriate validation method is a critical decision that impacts experimental outcomes and downstream applications. This guide provides an objective comparison of the most common methods for validating CRISPR-Cas9 editing events, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in this selection process.
Comparing the Tools of the Trade: A Quantitative Overview
Choosing a validation method requires a careful consideration of several factors, including the desired sensitivity, the type of information needed, budgetary constraints, and throughput requirements. The following table summarizes the key quantitative metrics for the most widely used on-target validation techniques.
| Method | Limit of Detection (LOD) | Quantitative? | Throughput | Cost per Sample | Turnaround Time | Key Information Provided |
| Mismatch Cleavage Assay (e.g., T7E1) | ~1-5%[1][2] | Semi-quantitative | Low to Medium | Low ($) | 1-2 days | Presence of indels |
| Sanger Sequencing with TIDE/ICE Analysis | ~1-5%[2] | Yes | Low to Medium | Low to Medium (
| 2-3 days | Frequency and sequence of predominant indels[2][3] |
| Next-Generation Sequencing (NGS) | <0.1%[2][4] | Yes | High | High (
| 3-7 days | Comprehensive profile of all on- and off-target edits[5][6] |
| Droplet Digital PCR (ddPCR) | <0.1% | Yes | Medium to High | Medium (
| 1-2 days | Absolute quantification of specific alleles (wild-type and edited) |
| Western Blot | Dependent on antibody | Semi-quantitative | Low | Medium (
| 1-2 days | Protein expression level (functional knockout) |
In-Depth Methodologies: Experimental Protocols
A thorough understanding of the experimental workflow is essential for successful validation. Below are detailed protocols for key validation methods.
Mismatch Cleavage Assay (T7 Endonuclease I)
This enzymatic method is a rapid and cost-effective way to screen for the presence of insertions or deletions (indels) in a pool of edited cells.
Principle: The assay relies on an endonuclease, such as T7 Endonuclease I (T7E1), that recognizes and cleaves mismatched DNA heteroduplexes formed by the annealing of wild-type and edited DNA strands.
Experimental Protocol:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both the CRISPR-edited and control cell populations.
-
PCR Amplification:
-
Design primers to amplify a 400-1000 bp region surrounding the target site.
-
Perform PCR using a high-fidelity polymerase to minimize PCR-induced errors.
-
Verify the PCR product by agarose gel electrophoresis.
-
-
Heteroduplex Formation:
-
Mix 200 ng of the purified PCR product from the edited sample with 2 µL of 10x reaction buffer in a total volume of 19 µL. For a control, use the PCR product from the unedited sample.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
Enzymatic Digestion:
-
Add 1 µL (10 units) of T7 Endonuclease I to the 19 µL of re-annealed PCR product.
-
Incubate at 37°C for 15 minutes.
-
-
Analysis:
-
Analyze the digestion products on a 2% agarose gel.
-
The presence of cleaved DNA fragments of the expected sizes indicates the presence of indels.
-
The percentage of cleavage can be estimated by quantifying the band intensities.
-
Sanger Sequencing with TIDE (Tracking of Indels by Decomposition) Analysis
This method provides a quantitative assessment of the frequency and nature of indels in a pooled cell population by analyzing Sanger sequencing chromatograms.[3]
Principle: The TIDE web tool computationally deconvolutes the sequence trace file from a mixed population of cells, comparing it to a control sequence to identify and quantify indels.[3]
Experimental Protocol:
-
Genomic DNA Extraction and PCR:
-
Extract genomic DNA from both edited and control cell populations.
-
Amplify the target region (500-800 bp) using high-fidelity PCR. Ensure the cut site is at least 200 bp from the sequencing primer.[3]
-
Purify the PCR products.
-
-
Sanger Sequencing:
-
Send the purified PCR products from both the edited and control samples for Sanger sequencing.
-
-
TIDE Analysis:
-
Go to the TIDE web tool (--INVALID-LINK--]">https://tide.nki.nl).[2]
-
Upload the .ab1 sequence files for the control and edited samples.
-
Enter the 20-nucleotide guide RNA sequence.
-
The tool will generate a report with the percentage of indels and the spectrum of different indel types.
-
Next-Generation Sequencing (NGS) of Amplicons
NGS provides the most comprehensive and sensitive analysis of on-target and off-target editing events.
Principle: Deep sequencing of PCR amplicons spanning the target site allows for the identification and quantification of all editing outcomes, including rare variants.
Experimental Protocol:
-
Targeted PCR Amplification:
-
Design primers to amplify the on-target and potential off-target sites.
-
Perform a two-step PCR:
-
Step 1: Amplify the target regions using primers with partial Illumina adapters.
-
Step 2: Use primers that add unique indices and the full Illumina sequencing adapters.
-
-
-
Library Preparation:
-
Purify the PCR products from the second step.
-
Quantify the purified libraries using a fluorometric method (e.g., Qubit).
-
Normalize and pool the libraries for sequencing.
-
-
Sequencing:
-
Sequence the pooled libraries on an Illumina platform (e.g., MiSeq or iSeq).
-
-
Data Analysis:
-
Use software tools like CRISPResso2 or CRISP-crunch to align the sequencing reads to the reference genome and quantify the different types of indels and other mutations.
-
Droplet Digital PCR (ddPCR)
ddPCR offers highly precise and absolute quantification of editing events without the need for a standard curve.
Principle: The PCR reaction is partitioned into thousands of nanoliter-sized droplets, allowing for the digital counting of target DNA molecules (e.g., wild-type vs. edited alleles).
Experimental Protocol:
-
Assay Design:
-
Design two TaqMan probes with different fluorophores: one specific to the wild-type sequence and another that binds to a conserved region outside the target site (reference probe).
-
Alternatively, a drop-off assay can be designed where the probe spans the cut site, and cleavage is detected by a loss of signal.
-
-
Sample Preparation:
-
Extract and purify genomic DNA.
-
Digest the genomic DNA with a restriction enzyme that cuts outside the amplicon region to improve template accessibility.
-
-
Droplet Generation:
-
Prepare the ddPCR reaction mix containing the digested gDNA, primers, probes, and ddPCR Supermix.
-
Use a droplet generator to partition the reaction mix into approximately 20,000 droplets.
-
-
PCR Amplification:
-
Perform PCR on the droplets in a thermal cycler.
-
-
Droplet Reading and Analysis:
-
Read the fluorescence of each droplet in a droplet reader.
-
The software calculates the absolute concentration of wild-type and reference alleles, allowing for the determination of the percentage of unedited genomes and, by inference, the editing efficiency.
-
Off-Target Analysis: Ensuring Specificity
A crucial aspect of CRISPR validation is the assessment of off-target effects. Several methods are available to identify unintended mutations at sites other than the intended target.
-
Computational Prediction: In silico tools can predict potential off-target sites based on sequence homology to the guide RNA. These predictions should be experimentally validated.
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method captures double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag. Subsequent sequencing of these tagged sites reveals the locations of both on- and off-target cleavage events.[1][7][8][9][10]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is an in vitro method that uses cell-free genomic DNA to identify Cas9 cleavage sites, offering high sensitivity.
-
Whole-Genome Sequencing (WGS): While being the most comprehensive approach, WGS is also the most expensive and data-intensive method for identifying all genetic alterations, including off-target events.
Functional Validation: Confirming the Biological Impact
Ultimately, the goal of many CRISPR experiments is to alter the function of a gene, often by knocking out protein expression. Functional assays are therefore essential to confirm the desired biological outcome.
-
Western Blot: This technique is used to detect the presence and relative abundance of the target protein, providing direct evidence of a successful protein knockout.
-
Flow Cytometry: If the target protein is on the cell surface, flow cytometry with a specific antibody can be used to quantify the percentage of cells that have lost protein expression.
-
Enzyme-Linked Immunosorbent Assay (ELISA): For secreted proteins, ELISA can be used to measure the concentration of the protein in the cell culture medium.
-
Phenotypic Assays: Depending on the function of the target gene, various phenotypic assays can be employed to assess the biological consequences of the edit, such as cell viability, proliferation, or signaling pathway activity.
Conclusion: Selecting the Right Validation Strategy
The choice of a CRISPR-Cas9 validation method is a critical step in the experimental workflow. For initial screening and rapid assessment of editing efficiency, mismatch cleavage assays or Sanger sequencing with TIDE/ICE analysis offer a cost-effective solution. For comprehensive and highly sensitive analysis, particularly when off-target effects are a concern, NGS is the gold standard. ddPCR provides a powerful tool for absolute quantification of specific editing events. Finally, functional assays are indispensable for confirming that the genomic edit has resulted in the desired biological outcome. By carefully considering the strengths and limitations of each method, researchers can design a robust validation strategy that ensures the accuracy and reliability of their CRISPR-Cas9 experiments.
References
- 1. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Methods for Optimizing CRISPR-Cas9 Genome Editing Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. paragongenomics.com [paragongenomics.com]
- 6. google.com [google.com]
- 7. syntezza.com [syntezza.com]
- 8. GUIDE-seq simplified library preparation protocol (CRISPR/Cas9 off-target cleavage detection) [protocols.io]
- 9. Defining genome-wide CRISPR-Cas genome editing nuclease activity with GUIDE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
comparing CRISPR-Cas9 to ZFN and TALEN technologies
A Comparative Guide to CRISPR-Cas9, ZFN, and TALEN Gene Editing Technologies
The advent of programmable nucleases has revolutionized the field of genetic engineering, providing powerful tools for researchers, scientists, and drug development professionals to precisely modify the genomes of various organisms. Three leading technologies have emerged in this landscape: Zinc-Finger Nucleases (ZFNs), Transcription Activator-Like Effector Nucleases (TALENs), and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system. Each of these platforms offers unique advantages and disadvantages in terms of efficiency, specificity, and ease of use. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for a given research objective.
Mechanisms of Action
At their core, all three technologies function by inducing a double-strand break (DSB) at a specific locus in the genome. The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homology-directed repair (HDR), are then harnessed to introduce the desired genetic modification.
Zinc-Finger Nucleases (ZFNs) were the first engineered nucleases to be widely used for genome editing.[1] They are composed of a DNA-binding domain, consisting of a chain of zinc-finger motifs, fused to a non-specific nuclease domain, typically from the FokI restriction enzyme.[1] Each zinc finger is engineered to recognize a three-base-pair sequence of DNA.[1] A pair of ZFNs is required to bind to opposite strands of the target DNA, allowing the FokI domains to dimerize and create a DSB.[2]
Transcription Activator-Like Effector Nucleases (TALENs) represent an advancement in protein-based DNA binding.[3] Similar to ZFNs, TALENs are fusions of a customizable DNA-binding domain and the FokI nuclease.[2] The DNA-binding domain is derived from TAL effectors, proteins produced by Xanthomonas bacteria.[3] Each TALE repeat recognizes a single nucleotide, making their design more straightforward than that of ZFNs.[4] Like ZFNs, TALENs work in pairs to induce a DSB.[2]
CRISPR-Cas9 , derived from a bacterial adaptive immune system, has rapidly become the most popular gene-editing tool due to its simplicity and efficiency.[1] This system consists of two components: the Cas9 nuclease and a guide RNA (gRNA).[1] The gRNA contains a sequence that is complementary to the target DNA, directing the Cas9 protein to the desired location.[1] The Cas9 protein also requires a specific protospacer adjacent motif (PAM) to be present near the target sequence for cleavage to occur.[3]
Comparative Performance Data
The choice of a gene-editing platform often depends on a trade-off between on-target efficiency and the frequency of off-target mutations. The following tables summarize quantitative data from comparative studies.
Table 1: On-Target Cleavage Efficiency
| Technology | Target Gene/Locus | Cell Type | On-Target Efficiency (%) | Citation |
| ZFN | CCR5 | Human T-cells | >98% (with modified FokI) | [5] |
| HPV16 URR | HeLa | 3.38 | [6] | |
| TALEN | CCR5, IL2RG | Human cells | Up to 30% | [5] |
| Golden gene | Zebrafish | 90% | [3] | |
| HPV16 URR | HeLa | 3.89 | [6] | |
| CRISPR-Cas9 | HPV16 URR | HeLa | 4.84 | [6] |
| Various | Human Pluripotent Stem Cells | Generally high | [7] |
Table 2: Off-Target Effects
| Technology | Off-Target Detection Method | Target Locus | Number of Off-Target Sites | Off-Target Mutation Frequency (%) | Citation |
| ZFN | GUIDE-seq | HPV16 URR | 287 | 5.11 | [6] |
| IDLV | CCR5 | Several | ~1-4% at some sites | [5] | |
| TALEN | GUIDE-seq | HPV16 URR | 1 | 1.91 | [6] |
| IDLV | 4 human loci | Undetectable | - | [5] | |
| GUIDE-seq | HPV16 E6 | 7 | - | [6] | |
| CRISPR-Cas9 | GUIDE-seq | HPV16 URR | 0 | - | [6] |
| GUIDE-seq | HPV16 E7 | 4 | - | [6] | |
| Various | Various | Can be significant (>50% of cases in some studies) | Varies widely | [3] |
Experimental Workflow
The general workflow for all three technologies involves design, delivery, and validation. However, the complexity of each step varies significantly.
Experimental Protocols
Accurate assessment of on-target efficiency and off-target effects is crucial for the successful application of any gene-editing technology. Below are summaries of key experimental protocols.
On-Target Efficiency Assessment: Surveyor (T7E1) Nuclease Assay
The Surveyor assay, or T7 Endonuclease I (T7E1) assay, is a common method for detecting insertions and deletions (indels) created by NHEJ at a target locus.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from the population of edited cells.
-
PCR Amplification: Amplify the target region from the genomic DNA using high-fidelity DNA polymerase.
-
Heteroduplex Formation: Denature and re-anneal the PCR products. This allows wild-type and mutated DNA strands to form heteroduplexes with mismatches at the site of the indel.
-
Nuclease Digestion: Treat the re-annealed PCR products with Surveyor nuclease (or T7E1), which specifically cleaves at mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful editing.
-
Quantification: The percentage of gene modification can be estimated by the relative intensity of the cleaved and uncleaved DNA bands.
Off-Target Effect Assessment: GUIDE-seq
Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing (GUIDE-seq) is a sensitive method for identifying off-target cleavage sites in living cells.
Methodology:
-
dsODN Transfection: Co-transfect cells with the gene-editing components and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
dsODN Integration: The dsODN tag is integrated into the sites of DSBs, including both on-target and off-target locations, through the NHEJ pathway.
-
Genomic DNA Isolation and Fragmentation: Isolate genomic DNA and shear it into smaller fragments.
-
Library Preparation: Ligate adapters to the fragmented DNA and perform two rounds of nested PCR to enrich for fragments containing the integrated dsODN tag.
-
Next-Generation Sequencing (NGS): Sequence the resulting library.
-
Bioinformatic Analysis: Map the sequencing reads to a reference genome to identify the genomic locations of dsODN integration, which correspond to the nuclease cleavage sites.
Conclusion
The choice between CRISPR-Cas9, ZFNs, and TALENs depends on the specific requirements of the experiment, including the desired level of precision, the target genomic region, and available resources. CRISPR-Cas9 stands out for its simplicity, cost-effectiveness, and high efficiency, making it the preferred tool for many applications.[1] However, off-target effects remain a concern, although newer high-fidelity Cas9 variants are addressing this issue.[3] TALENs offer a higher degree of specificity with generally lower off-target activity, making them a valuable option for applications where precision is paramount.[5] Their construction, however, is more complex and time-consuming than designing a gRNA for CRISPR.[3] ZFNs, the most established of the three, can also achieve high specificity but are the most challenging to design and assemble.[1] As gene-editing technologies continue to evolve, a thorough understanding of the strengths and limitations of each platform is essential for their successful and responsible application in research and therapeutics.
References
- 1. CRISPR-Cas9 vs TALEN vs ZFN: Precision Gene Editing Compared [synapse.patsnap.com]
- 2. ijisrt.com [ijisrt.com]
- 3. ijisrt.com [ijisrt.com]
- 4. google.com [google.com]
- 5. mdpi.com [mdpi.com]
- 6. The comparison of ZFNs, TALENs, and SpCas9 by GUIDE-seq in HPV-targeted gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expanding the genetic editing tool kit: ZFNs, TALENs, and CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
Sanger Sequencing vs. Next-Generation Sequencing for CRISPR Validation: A Comparative Guide
In the rapidly evolving field of gene editing, rigorous and accurate validation of CRISPR-Cas9-mediated edits is paramount for researchers, scientists, and drug development professionals. The two most prominent methods for this validation are the traditional Sanger sequencing and the more recent Next-Generation Sequencing (NGS). This guide provides an objective comparison of these two techniques, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.
At a Glance: Sanger vs. NGS for CRISPR Validation
| Feature | Sanger Sequencing | Next-Generation Sequencing (NGS) |
| Principle | Chain-termination sequencing of a single DNA fragment. | Massively parallel sequencing of millions of DNA fragments simultaneously. |
| Primary Use in CRISPR Validation | On-target validation in clonal populations or analysis of pooled populations with software like TIDE. | Comprehensive on-target and off-target analysis, and quantification of editing efficiency in pooled populations. |
| Sensitivity | Lower sensitivity; can detect mutations present in ~15-20% of the population.[1][2][3][4] | High sensitivity; can detect rare variants present at frequencies as low as 1% or even lower.[1][2] |
| Throughput | Low throughput; sequences one fragment at a time.[5] | High throughput; sequences millions of fragments in a single run.[5] |
| Cost per Sample | Lower for a small number of targets. | Higher for a small number of targets, but more cost-effective for large-scale analysis.[4][6] |
| Turnaround Time | Faster for a small number of samples. | Can be longer due to library preparation and sequencing run times, but overall faster for large numbers of targets.[7] |
| Data Analysis | Relatively straightforward; visual inspection of chromatograms or use of tools like TIDE/ICE. | Complex; requires bioinformatics expertise and specialized software like CRISPResso2.[5] |
| Detection of Off-Target Effects | Not suitable for genome-wide off-target analysis. | The gold standard for unbiased, genome-wide off-target identification.[8] |
| Indel Detection | Can identify insertions and deletions (indels), but has limitations with complex mixtures. | Provides detailed information on the variety and frequency of different indels.[9][10] |
Experimental Workflows
To better understand the practical application of each method, the following diagrams illustrate the typical experimental workflows for CRISPR validation using Sanger sequencing and NGS.
Caption: Sanger sequencing workflow for CRISPR validation.
Caption: NGS workflow for CRISPR validation.
Experimental Protocols
Sanger Sequencing-Based Validation of CRISPR Edits
This protocol outlines the steps for validating CRISPR edits using Sanger sequencing followed by analysis with a tool like Inference of CRISPR Edits (ICE).[11]
1. Genomic DNA Extraction:
-
Harvest the CRISPR-edited and control (unedited) cells.
-
Extract genomic DNA using a commercially available kit or a standard phenol-chloroform extraction protocol.
2. PCR Amplification of the Target Locus:
-
Design primers flanking the CRISPR target site, typically amplifying a region of 400-800 base pairs.
-
Perform PCR using a high-fidelity polymerase to amplify the target region from both the edited and control genomic DNA.
-
Verify the PCR product size by running a small amount on an agarose gel.
3. PCR Product Purification:
-
Purify the PCR products to remove primers, dNTPs, and other reaction components. This can be done using a PCR purification kit or enzymatic cleanup.
4. Sanger Sequencing:
-
Submit the purified PCR products for Sanger sequencing. Typically, sequencing is performed with one of the PCR primers.
5. Data Analysis using TIDE or ICE:
-
Upload the sequencing trace files (.ab1 files) from both the edited and control samples to the online TIDE (Tracking of Indels by DEcomposition) or ICE (Inference of CRISPR Edits) analysis tool.[12]
-
The software will analyze the chromatograms to identify and quantify the frequency of insertions and deletions (indels) in the edited population.
NGS-Based On-Target and Off-Target Validation of CRISPR Edits
This protocol provides a general workflow for using NGS to comprehensively validate CRISPR edits.
1. Genomic DNA Extraction:
-
Extract high-quality genomic DNA from the CRISPR-edited and control cell populations.
2. Target Amplification (On-target and Predicted Off-target Sites):
-
Design primers to amplify the on-target site and a panel of predicted off-target sites. Off-target prediction can be done using various online tools.
-
For unbiased off-target analysis, methods like GUIDE-seq or CIRCLE-seq can be employed prior to this step to identify potential off-target locations.[8]
-
Amplify these regions using a two-step PCR approach. The first PCR uses target-specific primers, and the second PCR adds sequencing adapters and barcodes for multiplexing.
3. Library Preparation and Quantification:
-
Pool the barcoded PCR products to create a sequencing library.
-
Purify and quantify the library to ensure it meets the requirements for NGS.
4. Next-Generation Sequencing:
-
Sequence the prepared library on an NGS platform (e.g., Illumina MiSeq or iSeq). The choice of platform will depend on the required sequencing depth and number of samples.
5. Bioinformatics Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Use a specialized software tool like CRISPResso2 to align the reads to the reference genome and analyze the editing outcomes.
-
The analysis will provide detailed information on:
-
The percentage of reads with indels (editing efficiency) at the on-target site.
-
The spectrum and frequency of different indel types.
-
The presence and frequency of editing at the analyzed off-target sites.
-
In-Depth Comparison
Sensitivity and Quantitative Analysis
Sanger sequencing has a limited ability to detect low-frequency variants. When analyzing a mixed population of cells, it can typically only detect indels that are present in at least 15-20% of the alleles.[1][2][3][4] While software tools like TIDE and ICE can deconvolve Sanger sequencing traces to estimate indel frequencies, their accuracy decreases with lower editing efficiencies and complex indel patterns.
NGS, with its massively parallel sequencing approach, offers far greater sensitivity. It can reliably detect and quantify variants that are present at frequencies as low as 1% or even lower, depending on the sequencing depth.[1][2] This high sensitivity is crucial for accurately determining editing efficiency and for detecting rare off-target events.
Throughput and Scalability
Sanger sequencing is a low-throughput method, analyzing a single DNA fragment at a time.[5] This makes it suitable for validating a small number of clonal cell lines or for a quick screen of a few on-target sites.
NGS is a high-throughput technology that can sequence millions of DNA fragments simultaneously.[5] This allows for the analysis of hundreds to thousands of target sites (both on- and off-target) across multiple samples in a single run, making it highly scalable for large-scale CRISPR screens and comprehensive off-target profiling.
Cost Considerations
For a small number of samples and targets, Sanger sequencing is generally more cost-effective.[6] The cost per sample for NGS is higher for low-throughput projects. However, as the number of targets and samples increases, the cost per target for NGS decreases significantly, making it more economical for comprehensive analyses.[4]
Off-Target Analysis
One of the major limitations of Sanger sequencing is its inability to perform genome-wide off-target analysis. It can only be used to check for edits at specific, pre-defined loci.
NGS is the gold standard for assessing off-target effects.[8] Unbiased, whole-genome sequencing can identify off-target mutations anywhere in the genome. More targeted approaches, such as GUIDE-seq and CIRCLE-seq followed by NGS, can enrich for and identify off-target cleavage sites with high sensitivity.[8]
Conclusion: Choosing the Right Tool for the Job
The choice between Sanger sequencing and NGS for CRISPR validation depends on the specific goals of the experiment.
Sanger sequencing is a valuable tool for:
-
Rapid and cost-effective screening of on-target editing efficiency in pooled cell populations using analysis tools like TIDE or ICE.
-
Confirmation of specific edits in isolated clonal cell lines where a single, clean sequence is expected.
NGS is the preferred method for:
-
Comprehensive and quantitative analysis of on-target editing outcomes , providing a detailed profile of all indel types and their frequencies.
-
Unbiased, genome-wide identification and quantification of off-target effects , which is critical for therapeutic applications and ensuring the safety of gene editing.
-
High-throughput screening of CRISPR libraries.
In many research workflows, a combination of both methods is employed. Sanger sequencing can be used for initial, rapid screening, while NGS is used for more in-depth validation of lead candidates and for comprehensive safety assessment. By understanding the strengths and limitations of each technique, researchers can design a robust and efficient CRISPR validation strategy.
References
- 1. Sanger Sequencing vs. Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]
- 2. genscript.com [genscript.com]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sourcebioscience.com [sourcebioscience.com]
- 7. youtube.com [youtube.com]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. myadlm.org [myadlm.org]
- 10. Confirmation of Insertion, Deletion, and Deletion-Insertion Variants Detected by Next-Generation Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cas9 editing validation by Sanger sequencing and ICE [bio-protocol.org]
- 12. blog.addgene.org [blog.addgene.org]
A Comparative Guide to Cas9 Variants for Enhanced Genome Editing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR-Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision in modifying genetic material. The foundational enzyme, Streptococcus pyogenes Cas9 (SpCas9), while widely adopted, is not without its limitations, including off-target effects and constraints imposed by its Protospacer Adjacent Motif (PAM) sequence requirement. To address these challenges, a diverse array of Cas9 variants has been engineered, each with unique characteristics that enhance specificity, expand targeting range, or enable novel functionalities. This guide provides a comprehensive comparison of key Cas9 variants, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting the optimal enzyme for their specific application.
Performance Comparison of Cas9 Variants
The efficacy of a Cas9 variant is determined by its on-target cleavage efficiency and its specificity, which is inversely related to its off-target activity. The choice of variant often involves a trade-off between these two critical parameters. The following table summarizes quantitative data on the performance of several widely used and novel Cas9 variants.
| Cas9 Variant | Key Characteristics | Protospacer Adjacent Motif (PAM) | On-Target Efficiency | Off-Target Profile | Key Applications |
| SpCas9 (Wild-Type) | The most commonly used Cas9 nuclease. | NGG[1][2] | High | Can exhibit significant off-target activity.[3] | General genome editing, gene knockout. |
| High-Fidelity Variants | |||||
| eSpCas9(1.1) | Engineered for enhanced specificity. | NGG | Comparable to SpCas9 | Reduced off-target effects. | Applications requiring high precision.[4] |
| SpCas9-HF1 | Structure-guided design to reduce off-target binding. | NGG | Comparable to SpCas9 | Significantly reduced off-target activity.[4] | High-specificity genome editing. |
| HypaCas9 | Enhanced proofreading capacity. | NGG | High | Greatly reduced off-target effects. | Therapeutic and diagnostic applications. |
| evoCas9 | Evolved for high fidelity. | NGG | High | Exceeds the fidelity of eSpCas9 and SpCas9-HF1.[5] | High-specificity applications. |
| Sniper-Cas9 | High specificity without compromising on-target activity. | NGG | High | Substantially fewer off-target effects compared to wild-type.[4] | Precise genome editing. |
| Expanded PAM Variants | |||||
| xCas9 | Broad PAM compatibility and high specificity. | NG, GAA, GAT[6] | High | Lower off-target activity than SpCas9.[6] | Targeting a wider range of genomic sites.[6] |
| SpCas9-NG | Recognizes NG PAMs. | NG[7] | High at NG sites | PAM flexibility can come with reduced efficacy.[7] | Expanding target scope for base editing and other applications.[7] |
| SpG | Recognizes NG PAMs. | NG[7] | High at NG sites | Similar to SpCas9-NG.[7] | Broader targeting for various genome editing applications.[7] |
| SpRY | Near PAM-less, recognizes NRN and NYN PAMs. | NRN > NYN[3] | Broader targeting range | Can have elevated off-target activity.[3] | Comprehensive targeting of the genome.[3] |
| Orthologs | |||||
| SaCas9 | Smaller size, suitable for AAV delivery. | NNGRRT[1] | Comparable or higher than SpCas9. | Generally higher fidelity than SpCas9. | In vivo gene therapy. |
| Nuclease-Altered Variants | |||||
| Cas9 Nickases (D10A, H840A) | Induce single-strand breaks (nicks). | NGG | N/A (nicking) | Paired nickases significantly reduce off-target DSBs. | High-fidelity editing, homology-directed repair. |
| dCas9 ("dead" Cas9) | Nuclease-deficient, binds to DNA without cutting. | NGG | N/A (binding only) | Off-target binding can still occur. | Transcriptional regulation (CRISPRi/a), epigenetic modification, imaging. |
Key Experimental Protocols
Accurate assessment of Cas9 variant efficacy is crucial for successful genome editing experiments. The following are detailed methodologies for commonly used assays to quantify on-target and off-target editing events.
T7 Endonuclease I (T7E1) Assay for On-Target Cleavage Efficiency
The T7E1 assay is a cost-effective method to detect insertions and deletions (indels) at a target locus.
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the population of cells edited with the Cas9 variant.
-
PCR Amplification: Amplify the genomic region surrounding the target site using high-fidelity DNA polymerase. The primers should be designed to generate a PCR product of 500-1000 bp.
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C and then allow them to re-anneal by slowly cooling to room temperature. This process allows wild-type and mutated DNA strands to form heteroduplexes at mismatched sites.
-
T7E1 Digestion: Treat the re-annealed PCR products with T7 Endonuclease I, which recognizes and cleaves mismatched DNA.
-
Gel Electrophoresis: Analyze the digested products on an agarose gel. The presence of cleaved DNA fragments in addition to the full-length PCR product indicates the presence of indels.
-
Quantification: Densitometry can be used to estimate the percentage of cleavage, which correlates with the on-target editing efficiency.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) for Off-Target Analysis
GUIDE-seq is a sensitive method for identifying the genome-wide off-target sites of a Cas9 nuclease.
Methodology:
-
Cell Transfection: Co-transfect cells with the Cas9 nuclease, the specific single-guide RNA (sgRNA), and a short, double-stranded oligodeoxynucleotide (dsODN) tag.
-
dsODN Integration: The dsODN tag is integrated into the DNA double-strand breaks (DSBs) created by the Cas9 nuclease at both on-target and off-target sites.
-
Genomic DNA Isolation and Fragmentation: Isolate genomic DNA and shear it into smaller fragments.
-
Library Preparation: Ligate sequencing adapters to the DNA fragments.
-
Amplification: Use two rounds of PCR to specifically amplify the fragments containing the integrated dsODN tag.
-
Next-Generation Sequencing (NGS): Sequence the amplified library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the genomic locations of the integrated dsODN tags, which correspond to the Cas9 cleavage sites.
Deep Sequencing (Targeted Amplicon Sequencing) for Precise Quantification
Deep sequencing of the target locus provides a quantitative and qualitative analysis of the editing outcomes.
Methodology:
-
Genomic DNA Extraction: Isolate genomic DNA from the edited cell population.
-
Two-Step PCR Amplification:
-
First PCR: Amplify the target genomic region using primers that contain partial sequencing adaptors.
-
Second PCR: Use primers containing indices and the full sequencing adaptors to amplify the product from the first PCR. This step adds the necessary components for sequencing and allows for multiplexing of samples.[5]
-
-
Library Purification and Quantification: Purify the PCR products and quantify the library concentration.
-
Next-Generation Sequencing (NGS): Perform deep sequencing of the amplicon library.
-
Data Analysis: Align the sequencing reads to the reference sequence of the target locus. Analyze the alignments to identify and quantify the frequency and types of indels (insertions, deletions) and any potential homology-directed repair (HDR) events.
Visualizing Cas9 Mechanisms and Strategies
Understanding the underlying mechanisms of Cas9 action and the strategies to enhance its performance is crucial for experimental design.
Caption: Mechanism of CRISPR-Cas9 genome editing.
The Cas9 protein, guided by the sgRNA, recognizes and binds to the target DNA sequence adjacent to a PAM site. This leads to a double-strand break, which is then repaired by the cell's natural repair mechanisms, non-homologous end joining (NHEJ) or homology-directed repair (HDR).
Caption: Double-nicking strategy with paired Cas9 nickases.
Using two Cas9 nickases with offset guide RNAs creates a staggered double-strand break. This approach significantly reduces off-target effects because it is highly improbable that two independent off-target nicking events will occur in close proximity.
Caption: PAM specificities of different Cas9 variants.
The Protospacer Adjacent Motif (PAM) is a short DNA sequence that is essential for Cas9 binding and cleavage. Different Cas9 variants recognize distinct PAM sequences, which determines their targeting range across the genome.[1][2][3]
References
- 1. synthego.com [synthego.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Plasmidsaurus – Whole Plasmid Sequencing [plasmidsaurus.com]
- 5. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit - CD Genomics [cd-genomics.com]
- 6. idtdna.com [idtdna.com]
- 7. search.library.northwestern.edu [search.library.northwestern.edu]
A Comparative Guide to On-Target and Off-Target Cleavage Assays for Genome Editing
For researchers, scientists, and drug development professionals navigating the landscape of genome editing, the precise evaluation of both intended (on-target) and unintended (off-target) nuclease activity is paramount. This guide provides a comprehensive comparative analysis of commonly used assays to detect on- and off-target cleavage events, supported by experimental data and detailed methodologies.
The advent of CRISPR-Cas technology has revolutionized our ability to manipulate genomes with unprecedented ease and efficiency. However, the potential for off-target mutations remains a critical concern, particularly in therapeutic applications. A variety of assays have been developed to assess the on-target efficiency and off-target specificity of engineered nucleases. This guide will delve into the principles, protocols, and performance of these assays to aid researchers in selecting the most appropriate methods for their experimental needs.
On-Target Cleavage Assays: Gauging Editing Efficiency
On-target assays are designed to quantify the efficiency of nuclease activity at the intended genomic locus. These methods are generally rapid and cost-effective, providing a preliminary assessment of whether the desired edit has occurred.
Comparison of On-Target Cleavage Assays
| Assay | Principle | Throughput | Quantitative? | Advantages | Limitations |
| T7 Endonuclease I (T7EI) Assay | Mismatch cleavage of heteroduplex DNA formed between wild-type and edited DNA strands. | Low to Medium | Semi-quantitative | Simple, rapid, and inexpensive.[1][2] | Does not provide sequence information; can underestimate editing efficiency as it does not detect single-nucleotide insertions or deletions.[3] |
| Tracking of Indels by Decomposition (TIDE) | Computational analysis of Sanger sequencing traces to identify and quantify insertions and deletions (indels). | Low to Medium | Quantitative | Provides sequence information of indels; more quantitative than T7EI.[4][5] | Accuracy depends on the quality of Sanger sequencing; may not be suitable for complex edits.[1] |
| Inference of CRISPR Edits (ICE) | A bioinformatics tool that analyzes Sanger sequencing data to determine editing efficiency and indel patterns. | Low to Medium | Quantitative | User-friendly web interface; provides quantitative analysis of editing outcomes.[6][7] | Relies on the quality of Sanger sequencing data; may have limitations with large or complex edits.[1] |
Off-Target Cleavage Assays: Ensuring Genome-Wide Specificity
Off-target assays are crucial for identifying unintended cleavage events across the entire genome. These methods are broadly categorized into cell-based (in vivo) and biochemical (in vitro) approaches.
Comparison of Off-Target Cleavage Assays
| Assay | Type | Principle | Sensitivity | Throughput | Advantages | Limitations |
| GUIDE-seq | Cell-based | Integration of a double-stranded oligodeoxynucleotide (dsODN) tag at double-strand break (DSB) sites. | High | Low to Medium | Identifies off-target sites in a cellular context, capturing the influence of chromatin. | Requires high transfection efficiency; may not detect low-frequency off-target events.[8] |
| Digenome-seq | In vitro | Whole-genome sequencing of genomic DNA treated with a nuclease, identifying cleavage sites by uniform read start positions. | High | Low | Unbiased and highly sensitive.[9][10] | Can have a higher background, requiring greater sequencing depth. |
| SITE-seq | In vitro | Selective enrichment and sequencing of adapter-tagged DNA ends generated by nuclease cleavage. | High | Medium | Reduces background and sequencing requirements compared to Digenome-seq.[11][12][13] | As an in vitro method, it may not fully reflect cellular off-target events. |
| CIRCLE-seq | In vitro | Sequencing of linearized circularized genomic DNA following nuclease treatment. | Very High | Medium | Highly sensitive with low background and reduced sequencing depth requirements.[14][15][16] | In vitro nature may lead to the identification of sites not cleaved in cells due to the absence of chromatin context.[16] |
Experimental Protocols
Detailed, step-by-step protocols for key on-target and off-target cleavage assays are provided below.
T7 Endonuclease I (T7EI) Assay Protocol
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the edited and control cell populations.
-
PCR Amplification: Amplify the target genomic region (400-1000 bp) using high-fidelity DNA polymerase.[17] The primers should be designed to flank the target site.
-
Heteroduplex Formation: Denature the PCR products by heating to 95°C and then re-anneal by slowly cooling to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.
-
T7EI Digestion: Incubate the re-annealed PCR products with T7 Endonuclease I enzyme. The enzyme will cleave the mismatched DNA in the heteroduplexes.[17][18]
-
Gel Electrophoresis: Analyze the digestion products on an agarose gel. The presence of cleaved fragments indicates successful editing.
-
Quantification (optional): Densitometry can be used to estimate the percentage of cleaved DNA, providing a semi-quantitative measure of editing efficiency.
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) Protocol
-
Cell Transfection: Co-transfect cells with the CRISPR-Cas9 components (Cas9 and gRNA) and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
Genomic DNA Extraction: After a suitable incubation period, extract genomic DNA from the cells.
-
Library Preparation: Shear the genomic DNA and ligate sequencing adapters.
-
Enrichment PCR: Perform two rounds of nested PCR to specifically amplify the genomic regions containing the integrated dsODN tags.
-
Next-Generation Sequencing (NGS): Sequence the enriched library on a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the locations of the dsODN insertions, which correspond to the on- and off-target cleavage sites.
Digenome-seq Protocol
-
Genomic DNA Extraction: Isolate high-quality, high-molecular-weight genomic DNA.[19]
-
In vitro Digestion: Treat the genomic DNA with the purified Cas9-gRNA ribonucleoprotein (RNP) complex.[19]
-
Whole-Genome Sequencing (WGS): Prepare a WGS library from the digested genomic DNA and sequence it.
-
Data Analysis: Align the sequencing reads to the reference genome. Off-target cleavage sites are identified by the presence of reads that have the same 5' end, a characteristic of nuclease-cleaved DNA.[9][20]
CIRCLE-seq (Circularization for in vitro Reporting of Cleavage Effects by sequencing) Protocol
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA and shear it into smaller fragments.
-
DNA Circularization: Ligate the DNA fragments to form circular DNA molecules. Treat with exonucleases to remove any remaining linear DNA.[21][22]
-
In vitro Cleavage: Incubate the circularized DNA with the Cas9-gRNA RNP complex. This will linearize the circles at on- and off-target sites.[15][16]
-
Adapter Ligation and Sequencing: Ligate sequencing adapters to the ends of the linearized DNA fragments and perform paired-end sequencing.[15][16]
-
Data Analysis: Map the paired-end reads to the reference genome to identify the cleavage sites.
SITE-seq (Selective enrichment and Identification of Tagged genomic DNA Ends by sequencing) Protocol
-
Genomic DNA Preparation: Isolate high-molecular-weight genomic DNA.[11]
-
In vitro Cleavage: Digest the genomic DNA with the Cas9-gRNA RNP complex.
-
End-labeling and Biotinylation: A-tail the cleaved DNA ends and ligate a biotinylated adapter.
-
Streptavidin Pulldown: Use streptavidin beads to enrich for the biotinylated DNA fragments, which represent the cleavage sites.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched fragments and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to identify the on- and off-target cleavage sites.
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the described on-target and off-target cleavage assays.
References
- 1. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of T7E1 and Surveyor Mismatch Cleavage Assays to Detect Mutations Triggered by Engineered Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. idtdna.com [idtdna.com]
- 4. TIDE [tide.nki.nl]
- 5. Easy quantitative assessment of genome editing by sequence trace decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. mdpi.com [mdpi.com]
- 9. Profiling Genome-Wide Specificity of CRISPR-Cas9 Using Digenome-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Profiling Genome-Wide Specificity of CRISPR-Cas9 Using Digenome-Seq | Springer Nature Experiments [experiments.springernature.com]
- 11. SITE-Seq: A Genome-wide Method to Measure Cas9 Cleavage [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Mapping the genomic landscape of CRISPR–Cas9 cleavage | Springer Nature Experiments [experiments.springernature.com]
- 14. Defining CRISPR–Cas9 genome-wide nuclease activities with CIRCLE-seq | Springer Nature Experiments [experiments.springernature.com]
- 15. synthego.com [synthego.com]
- 16. CIRCLE-Seq for Interrogation of Off-Target Gene Editing [jove.com]
- 17. pnabio.com [pnabio.com]
- 18. genemedi.net [genemedi.net]
- 19. Digenome sequencing [bio-protocol.org]
- 20. CRISPR RGEN Tools [rgenome.net]
- 21. researchgate.net [researchgate.net]
- 22. Comprehensive Review of Circle Sequencing - CD Genomics [cd-genomics.com]
Safety Operating Guide
Proper Disposal Procedures for "Bason" in a Laboratory Setting
The term "Bason" is not a standard chemical identifier. It may be a brand name, an abbreviation, or a misspelling. In the context of a laboratory, two likely candidates for "this compound" are Barium Sulfate (BaSO₄) or a product from the Basonat® line of chemicals, such as Basonat® HB 100 . The proper disposal procedures for these substances are significantly different. Therefore, it is crucial to first correctly identify the chemical.
Immediate Safety and Identification
Before proceeding with any disposal, it is imperative to locate the Safety Data Sheet (SDS) for the specific product. The SDS will provide the definitive information required for safe handling and disposal. If the identity of "this compound" cannot be confirmed, it should be treated as a hazardous unknown and disposed of following your institution's hazardous waste guidelines.
Scenario 1: "this compound" as Barium Sulfate (BaSO₄)
Barium Sulfate is a white, heavy, odorless powder that is insoluble in water. It is commonly used in various industrial and laboratory applications.
Safety and Handling
While Barium Sulfate is generally considered non-hazardous, it is essential to handle it with care to avoid inhalation of dust, which may cause a benign pneumoconiosis called baritosis[1][2].
First Aid Measures:
| Situation | First Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, seek medical attention.[1][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] |
| Skin Contact | Wash the affected area with soap and plenty of water.[1][2] |
| Ingestion | Rinse mouth with water. Call a poison center or physician if you feel unwell.[1][2] |
Disposal of Barium Sulfate
Barium Sulfate should be disposed of as a non-hazardous solid waste, in accordance with local and state regulations[4].
Step-by-Step Disposal Procedure:
-
Collection: Sweep up the spilled solid material and place it in a sealed, labeled container to prevent dust generation[1][5].
-
Containerization: Use a properly labeled, sealed container for disposal[1].
-
Disposal: Dispose of the container with other non-hazardous solid waste as per your institution's guidelines and local regulations.
-
Decontamination: After the material is collected, wash the spill site to remove any remaining residue[1].
Important Considerations:
-
Do NOT pour Barium Sulfate down the drain. Due to its insolubility in water, it can cause blockages[4].
-
Do NOT incinerate Barium Sulfate. While non-combustible, it may decompose upon heating to produce toxic fumes[4][6].
Quantitative Data for Barium Sulfate
| Property | Value |
| Molecular Formula | BaSO₄ |
| Melting Point | 1580 °C (decomposes at 1600 °C)[1] |
| Specific Gravity | 4.3[1] |
| Solubility in Water | Insoluble[1] |
Scenario 2: "this compound" as Basonat® HB 100
Basonat® HB 100 is a solvent-free, aliphatic polyisocyanate based on hexamethylene diisocyanate (HDI)[7]. It is a reactive chemical used in coatings and other applications and is considered hazardous.
Safety and Handling
Basonat® HB 100 is harmful if inhaled and may cause allergy or asthma symptoms, breathing difficulties, and allergic skin reactions[8]. It is crucial to handle this chemical in a well-ventilated area and with appropriate personal protective equipment (PPE).
First Aid Measures:
| Situation | First Aid Procedure |
| Inhalation | Move the person to fresh air. Call a poison center or physician if you feel unwell.[8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Contaminated work clothing should not be allowed out of the workplace.[8] |
| Ingestion | Call a poison center or physician if you feel unwell. Rinse mouth. |
Disposal of Basonat® HB 100
Basonat® HB 100 must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations.
Step-by-Step Disposal Procedure:
-
Containment: Collect any spills or waste material in a suitable, sealed container that is properly labeled as hazardous waste.
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.
Important Considerations:
-
Consult the SDS: The Safety Data Sheet for Basonat® HB 100 provides detailed information on handling, storage, and disposal[8][9].
-
Avoid Mixing: Do not mix Basonat® HB 100 waste with other waste streams unless explicitly permitted by your EHS department[9].
Quantitative Data for Basonat® HB 100
| Property | Value |
| Chemical Family | Polyfunctional polyisocyanate[8] |
| NCO Content | 22 - 23%[7] |
| Density at 20°C | 1.12 g/cm³[7] |
| Viscosity at 23°C | 2500 – 4500 cps[7] |
Decision Workflow for "this compound" Disposal
To assist in determining the correct disposal procedure, follow this workflow:
Caption: Decision workflow for the proper disposal of "this compound".
References
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. 1sthcc.com [1sthcc.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. msds.nipissingu.ca [msds.nipissingu.ca]
- 7. explore.azelis.com [explore.azelis.com]
- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 9. xtgchem.cn [xtgchem.cn]
"Bason" Not Identified as a Standard Chemical Substance
Initial searches for "Bason" as a chemical compound have not yielded results for a substance with established safety protocols. The term "this compound" is associated with various other entities, including commercial products and scientific concepts, but does not correspond to a recognized chemical requiring specific personal protective equipment (PPE) for handling.
For instance, "Basonat® HI 100 NG" is a BASF product, a polyfunctional polyisocyanate, for which a Safety Data Sheet (SDS) is available. This SDS outlines specific hazards, handling procedures, and PPE recommendations. It is classified as harmful if inhaled and may cause allergic skin reactions or respiratory irritation. Recommended PPE for Basonat® HI 100 NG includes protective gloves and use in a well-ventilated area.
Similarly, a herbicide named "BashAzon" has a corresponding SDS that details its hazards and safety measures.[1] It is categorized as harmful if swallowed, a cause of serious eye irritation, and may lead to an allergic skin reaction.[1]
The term "boron" refers to a chemical element and is found in various compounds like boric acid and borates.[2][3][4] These compounds have diverse applications, from glass production to use in cosmetics and pesticides.[3] Safety information for boron and its compounds is available and distinct from the aforementioned commercial products.
In the context of laboratory safety, general guidance for handling chemicals is available. This includes the use of personal protective equipment such as safety glasses or goggles, chemical-resistant gloves, and aprons.[5][6] Proper ventilation and the availability of eyewash stations and safety showers are also standard recommendations.[5][6]
Without a specific chemical identity for "this compound," it is not possible to provide detailed and accurate information on the necessary personal protective equipment and handling procedures. Researchers, scientists, and drug development professionals should verify the exact name and chemical identity of the substance to obtain the appropriate Safety Data Sheet and follow its specific safety protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
